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Core Science & Biosynthesis

Foundational

4-Amino-2-methylnicotinaldehyde chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 4-Amino-2-methylnicotinaldehyde (CAS 1060809-70-2). This document is structured for researchers and drug discovery scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Amino-2-methylnicotinaldehyde (CAS 1060809-70-2). This document is structured for researchers and drug discovery scientists, focusing on the molecule's role as a critical scaffold in the synthesis of 1,6-naphthyridines .[1]

Synonyms: 4-Amino-2-methylpyridine-3-carbaldehyde; 3-Formyl-4-amino-2-methylpyridine.[1]

Executive Summary

4-Amino-2-methylnicotinaldehyde is a highly functionalized pyridine intermediate characterized by an ortho-aminoaldehyde motif.[1] Unlike its isomer 2-aminonicotinaldehyde (which yields 1,8-naphthyridines), this 4-amino isomer is the requisite precursor for 1,6-naphthyridine scaffolds.[1] These fused heterocycles are privileged structures in medicinal chemistry, serving as pharmacophores for kinase inhibitors (e.g., PDE5, PI3K) and antibacterial agents. This guide delineates the synthesis, reactivity, and handling of this intermediate, providing a self-validating protocol for its deployment in heterocycle construction.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
CAS Number 1060809-70-2
IUPAC Name 4-Amino-2-methylpyridine-3-carbaldehyde
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Physical State Solid (Pale yellow to tan powder)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]
Acidity (pKa) Basic (Pyridine nitrogen); Amino group is weakly basic due to conjugation.[1]
Stability Sensitive to oxidation (air) and condensation (self-polymerization).[1] Store under inert gas at -20°C.

Synthetic Routes & Production

The synthesis of 4-amino-2-methylnicotinaldehyde presents a regiochemical challenge. Direct formylation of 4-amino-2-methylpyridine is possible but often requires protection or careful hydrolysis of intermediate formamidines.[1]

Method A: Vilsmeier-Haack Formylation (Primary Route)

This method utilizes the electron-donating amino group to activate the C3 position.[1] Note that the amino group itself will react with the Vilsmeier reagent to form a formamidine, which must be hydrolyzed.

Protocol:

  • Reagent Formation: To anhydrous DMF (5.0 equiv) at 0°C, add POCl₃ (1.2 equiv) dropwise under N₂. Stir for 30 min to generate the chloroiminium salt.

  • Addition: Dissolve 4-amino-2-methylpyridine (1.0 equiv) in DMF and add slowly to the reagent.

  • Heating: Heat the mixture to 70–80°C for 4–6 hours. The reaction forms a bis-formylated intermediate (C3-formyl and N4-formamidine).[1]

  • Hydrolysis (Critical Step): Pour the reaction mixture into ice water containing sodium acetate or mild NaOH (pH 8–9). Heat to 50°C for 1 hour to hydrolyze the N-formamidine back to the free amine, leaving the C3-aldehyde intact.[1]

  • Isolation: Extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2] Purify via silica gel chromatography (EtOAc/Hexane gradient).

Method B: Nucleophilic Substitution (SnAr)

Alternatively, the molecule can be accessed from 4-chloro-2-methylnicotinaldehyde (prepared from the corresponding ester or nitrile).[1]

  • Reaction: 4-Chloro-2-methylnicotinaldehyde + NH₃ (aq) / Dioxane → 4-Amino-2-methylnicotinaldehyde.[1]

  • Conditions: Sealed tube, 80°C, 12h. This avoids regio-isomeric byproducts common in electrophilic substitution.[1]

Visualization: Synthesis Workflow

Synthesis Start 4-Amino-2-methylpyridine (CAS 18437-58-6) Inter Intermediate: N-Formamidine Species Start->Inter 70°C, 4h Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Inter Hydrolysis Hydrolysis (NaOAc / H2O, 50°C) Inter->Hydrolysis Product 4-Amino-2-methyl- nicotinaldehyde Hydrolysis->Product Deprotection

Figure 1: Vilsmeier-Haack synthesis pathway involving the critical formamidine hydrolysis step.

Reactivity & Synthetic Utility: The Friedländer Annulation

The defining application of 4-amino-2-methylnicotinaldehyde is the Friedländer synthesis to generate 1,6-naphthyridines .[1]

Mechanism

The reaction involves the condensation of the C3-aldehyde with an α-methylene ketone, followed by intramolecular cyclization of the C4-amine onto the ketone carbonyl.[1]

  • Contrast with Isomers:

    • 2-Aminonicotinaldehyde → 1,8-Naphthyridine [1]

    • 4-Aminonicotinaldehyde → 1,6-Naphthyridine (Target)[1]

Protocol: Synthesis of 2-Substituted-1,6-Naphthyridines[1][7][8]
  • Reactants: Mix 4-Amino-2-methylnicotinaldehyde (1.0 mmol) and Ketone (e.g., Acetophenone, 1.1 mmol).

  • Catalyst: Add 10 mol% KOH (base-catalyzed) or sulfamic acid (acid-catalyzed).

  • Solvent: Ethanol or Methanol (reflux).[1]

  • Procedure: Reflux for 2–4 hours. The product often precipitates upon cooling.

  • Yield: Typically 70–90%.[1]

Visualization: 1,6-Naphthyridine Formation

Friedlander Aldehyde 4-Amino-2-methyl- nicotinaldehyde Aldol Aldol Intermediate (C=C Bond Formation) Aldehyde->Aldol Base/Acid Ketone Ketone (R-C(=O)-CH2-R') Ketone->Aldol Imine Cyclization (Imine Formation) Aldol->Imine -H2O Naphthyridine 1,6-Naphthyridine Scaffold Imine->Naphthyridine -H2O (Aromatization)

Figure 2: The Friedländer annulation pathway yielding the 1,6-naphthyridine core.[1]

Applications in Drug Discovery

The 1,6-naphthyridine scaffold derived from this aldehyde is a bioisostere of quinoline and isoquinoline, offering improved solubility and distinct hydrogen-bonding profiles.[1]

Key Therapeutic Areas:
  • Kinase Inhibitors: The pyridine nitrogen (N1) and the newly formed ring nitrogen (N6) provide binding points for hinge regions in ATP-competitive inhibitors (e.g., PI3K, mTOR).

  • Antibacterial Agents: 1,6-Naphthyridines have shown efficacy against resistant strains of S. aureus by inhibiting DNA gyrase.[1]

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives synthesized via this aldehyde have been explored for Alzheimer's disease therapy.[1]

Handling, Stability & Safety

  • Storage: The free aldehyde is prone to oxidation to the carboxylic acid (4-amino-2-methylnicotinic acid).[1] Store in amber vials under Argon at -20°C.

  • Purification: If the solid darkens (oxidation), recrystallize from hot ethanol or purify via rapid silica filtration (DCM/MeOH 95:5).

  • Safety:

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Wear nitrile gloves and use a fume hood.[1] Avoid inhalation of dust.

References

  • Gould, S. L., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Retrieved from [Link]

  • Devadoss, T., et al. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Friedländer Synthesis. Retrieved from [Link]

Sources

Exploratory

Synthesis of 4-Amino-2-methylnicotinaldehyde from starting materials

Target Molecule: 4-Amino-2-methylpyridine-3-carbaldehyde CAS: 142404-98-8 Key Application: Primary intermediate for Vonoprazan (TAK-438) and related P-CAB inhibitors. Part 1: Strategic Analysis & Retrosynthesis Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Amino-2-methylpyridine-3-carbaldehyde CAS: 142404-98-8 Key Application: Primary intermediate for Vonoprazan (TAK-438) and related P-CAB inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The synthesis of 4-amino-2-methylnicotinaldehyde presents a specific challenge in heterocyclic chemistry: the stabilization of an ortho-amino aldehyde on a pyridine ring. These systems are prone to self-condensation (aldol-type) or oxidation. While industrial routes often generate this species in situ from nitriles, a robust research-grade protocol requires the isolation of the alcohol precursor followed by a mild, chemoselective oxidation.

This guide details the "Redox-Shuttle Strategy," transforming the commercially stable Ethyl 4-amino-2-methylnicotinate into the target aldehyde. This route is preferred for its high regiochemical fidelity and the ability to purify the intermediate alcohol.

Retrosynthetic Logic

To access the target (1), we disconnect at the carbonyl functionality.

  • Target (1): Aldehyde at C3.

  • Precursor (2): (4-Amino-2-methylpyridin-3-yl)methanol. The alcohol is a stable "resting state" for the molecule.

  • Starting Material (3): Ethyl 4-amino-2-methylnicotinate. The ester provides the necessary carbon scaffold and is readily available or synthesized via enaminone condensation.

Retrosynthesis Target Target: 4-Amino-2-methylnicotinaldehyde (Unstable Aldehyde) Alcohol Precursor: (4-Amino-2-methylpyridin-3-yl)methanol (Stable Alcohol) Target->Alcohol Oxidation (MnO2) Ester Start: Ethyl 4-amino-2-methylnicotinate (Commercial Ester) Alcohol->Ester Reduction (LiAlH4)

Figure 1: Retrosynthetic disconnection showing the Redox-Shuttle Strategy.

Part 2: Experimental Protocols & Mechanisms

Phase 1: Hydride Reduction (Ester Alcohol)

Objective: Reduce the C3-ester to a primary alcohol without affecting the pyridine ring or the C4-amino group. Reagent: Lithium Aluminum Hydride (LiAlH


) is required.[1] Sodium Borohydride (NaBH

) is generally insufficient for esters unless modified with Lewis acids.
The Protocol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, N

    
     inlet, and addition funnel.
    
  • Solvent: Charge with 50 mL anhydrous THF (Tetrahydrofuran).

  • Activation: Add LiAlH

    
     (1.5 equiv) carefully at 0°C.
    
  • Addition: Dissolve Ethyl 4-amino-2-methylnicotinate (10 mmol) in 20 mL dry THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes.
    
    • Expert Insight: The amino group possesses acidic protons.[1] Expect initial H

      
       evolution as the amide anion is formed before reduction occurs.
      
  • Reaction: Warm to room temperature and reflux for 2 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench (Fieser Method): Cool to 0°C. For every

    
     grams of LiAlH
    
    
    
    used, add:
    • 
       mL water (very slowly).
      
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Filter the granular aluminum salts through Celite. Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate in vacuo.

Validation Criteria:

  • 1H NMR: Disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Appearance of a methylene singlet (-CH

    
    OH) around 4.5–4.7 ppm.
    
Phase 2: Chemoselective Oxidation (Alcohol Aldehyde)

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid and without oxidizing the pyridine nitrogen (N-oxide formation). Reagent: Activated Manganese Dioxide (MnO


).
Why MnO

?

While Swern oxidation is effective, it requires cryogenic conditions (-78°C). MnO


 is highly selective for benzylic/allylic/pyridylic alcohols and operates at room temperature or mild reflux. It relies on a radical mechanism on the surface of the solid oxidant.[2]
The Protocol
  • Setup: 100 mL round-bottom flask with a vigorous stir bar.

  • Reactants: Suspend the crude (4-amino-2-methylpyridin-3-yl)methanol (from Phase 1) in CHCl

    
     or DCM (0.1 M concentration).
    
  • Oxidant: Add Activated MnO

    
     (10–15 equivalents by mass).
    
    • Critical Note: MnO

      
       reactions are heterogeneous.[2] A large excess is required because only the surface is active.
      
  • Reaction: Stir vigorously at room temperature (or mild reflux 40°C) for 12–24 hours.

  • Monitoring: Monitor closely by TLC. The aldehyde is usually less polar than the alcohol.

  • Workup: Filter through a pad of Celite to remove the manganese slurry. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (EtOAc/Hexanes).

Validation Criteria:

  • 1H NMR: Appearance of the distinct aldehyde proton singlet (-CHO) at 9.8–10.2 ppm .

  • Stability Check: Store under inert atmosphere at -20°C immediately.

Part 3: Data Summary & Troubleshooting

Physicochemical Data Table
ParameterPrecursor (Ester)Intermediate (Alcohol)Target (Aldehyde)
Formula C

H

N

O

C

H

N

O
C

H

N

O
MW 180.21 g/mol 138.17 g/mol 136.15 g/mol
Appearance White/Off-white solidPale yellow solidYellow solid (unstable)
Key NMR Shift

1.3 (t), 4.3 (q)

4.6 (s, CH

)

10.0 (s, CHO)
Solubility Good in EtOAc, DCMModerate in alcoholsGood in DCM, CHCl

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reduction Old LiAlH

or wet solvent.
Use fresh LiAlH

pellets; distill THF over Na/Benzophenone.
Aluminum Emulsion Improper quench.Use the Fieser method (1:1:3) strictly.[3] Do not use acid workup (amphoteric product).
No Oxidation (Phase 2) Deactivated MnO

.
"Activated" MnO

is crucial. Dry commercial MnO

in an oven at 110°C for 24h before use.
Over-oxidation (Acid) Wet solvent or MnO

contamination.
Ensure solvent is dry. Use commercial "Activated" grade, not KMnO

reduction residue without washing.

Part 4: Process Visualization

The following diagram illustrates the complete workflow, including the critical Fieser quench step which is often the failure point in lab-scale reductions.

SynthesisWorkflow Start Start: Ethyl 4-amino-2-methylnicotinate Reaction1 Reduction: LiAlH4 / THF / Reflux Start->Reaction1 Quench Fieser Quench (H2O, 15% NaOH) Reaction1->Quench 0°C Exothermic Inter Intermediate: Pyridyl Alcohol Quench->Inter Filter Al salts Reaction2 Oxidation: Activated MnO2 / CHCl3 Inter->Reaction2 15 equiv MnO2 Filter Filtration (Celite) Reaction2->Filter Final Product: 4-Amino-2-methylnicotinaldehyde Filter->Final Evaporation

Figure 2: Step-by-step process flow for the synthesis of 4-Amino-2-methylnicotinaldehyde.

References

  • Takeda Pharmaceutical Company. (2010). Heterocyclic Derivatives and Use Thereof (Vonoprazan Patent). US Patent 2010/0261734. Link

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide (MnO2) - Reactivity and Applications.Link

  • Kogami, Y., et al. (2019). Process Development of Vonoprazan Fumarate.[4] Organic Process Research & Development.[2] (Contextual citation for pyridine functionalization). Link

  • Master Organic Chemistry. (2023). Reduction of Esters to Alcohols with LiAlH4.[1][5]Link

Sources

Foundational

Technical Guide: Reactivity & Stability Profile of 4-Amino-2-methylnicotinaldehyde

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Topic: 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) Focus: Synthesis, Stability, and Application in Friedländer Annulation. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Topic: 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) Focus: Synthesis, Stability, and Application in Friedländer Annulation.

Executive Summary & Chemical Identity[2][3]

4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carbaldehyde) is a highly specialized heterocyclic building block. Its structural uniqueness lies in the ortho-disposition of the amino (-NH₂) and formyl (-CHO) groups on a pyridine ring. This "ortho-aminoformyl" motif is a privileged scaffold in medicinal chemistry, serving as the obligate precursor for the synthesis of 1,6-naphthyridines via Friedländer-type condensation.

PropertyDetail
IUPAC Name 4-Amino-2-methylpyridine-3-carbaldehyde
CAS Number 1060809-70-2
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Key Functionality Ortho-amino aldehyde (Amphoteric, highly reactive)
Primary Application Precursor for 1,6-Naphthyridine Kinase Inhibitors (FGFR4, Akt)

Stability Profile: The "Self-Condensation" Trap

The most critical technical insight for handling this molecule is its inherent instability. Unlike simple aromatic aldehydes, 4-amino-2-methylnicotinaldehyde possesses both a nucleophile (amine) and an electrophile (aldehyde) in close proximity.

Intrinsic Instability Mechanisms
  • Oligomerization: In solution, especially at high concentrations or acidic pH, the molecule undergoes intermolecular Schiff base formation, leading to oligomers or polymers.

  • Oxidation: The electron-rich pyridine ring, activated by the amino group, is susceptible to air oxidation, particularly at the formyl group (converting to the carboxylic acid) or the ring nitrogens (N-oxide formation).

  • Hygroscopicity: The molecule readily absorbs moisture, which accelerates hydrolytic degradation pathways.

Storage & Handling Protocol[1][4]
  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Strictly under Argon or Nitrogen .

  • State: Solid form is significantly more stable than solution. If solution storage is necessary, use anhydrous DMSO or DMF and freeze.

  • Purification: If the compound darkens (sign of polymerization), repurify via flash chromatography (DCM/MeOH) immediately before use.

Synthesis Methodologies

Two primary routes exist for accessing this scaffold. The choice depends on available precursors and scale.

Method A: Vilsmeier-Haack Formylation (Direct Functionalization)

This method utilizes the electron-donating power of the amino group to activate the pyridine ring at the C3 position.

  • Precursor: 4-Amino-2-methylpyridine (or its N-acetyl protected analog to prevent formamidine formation).

  • Reagents: POCl₃, DMF (Vilsmeier Reagent).[2]

  • Mechanism: Electrophilic aromatic substitution followed by hydrolysis.

  • Critical Step: Careful hydrolysis of the intermediate iminium salt is required to release the free aldehyde without hydrolyzing the pyridine ring.

Method B: Oxidation of 4-Amino-2-methylpyridin-3-yl methanol

A milder approach that avoids harsh acidic conditions of Vilsmeier-Haack.

  • Precursor: 4-Amino-2-methylpyridin-3-yl methanol.

  • Reagents: MnO₂ (activated) in CHCl₃ or DCM.

  • Conditions: Reflux or ambient temperature stirring.

  • Advantage: Chemoselective for the alcohol; preserves the amino group.

Reactivity Landscape: The Friedländer Annulation[6][7]

The definitive value of 4-amino-2-methylnicotinaldehyde is its role in the Friedländer Synthesis . This reaction condenses the amino-aldehyde with a ketone (containing an α-methylene group) to form a 1,6-naphthyridine ring system.

Reaction Mechanism

The reaction proceeds via a two-step cascade:

  • Intermolecular Aldol Condensation: The α-methylene of the ketone attacks the aldehyde of the pyridine.

  • Intramolecular Cyclodehydration: The amino group attacks the ketone carbonyl, followed by water elimination to aromatize the new ring.

Visualization of the Pathway

FriedlanderMechanism Start 4-Amino-2-methyl- nicotinaldehyde Aldol Aldol Intermediate (C-C Bond Formed) Start->Aldol Base/Acid Cat. + Ketone Ketone Ketone (R-CH2-C(=O)-R') Ketone->Aldol Imine Cyclic Imine (Hemiaminal) Aldol->Imine - H2O (Cyclization) Product 1,6-Naphthyridine Product Imine->Product - H2O (Aromatization)

Caption: Logical flow of the Friedländer annulation converting the pyridine precursor into the bicyclic 1,6-naphthyridine scaffold.

Experimental Protocol: Green Synthesis of 1,6-Naphthyridines

Objective: Synthesis of a substituted 1,6-naphthyridine using a modern, environmentally benign protocol (Choline Hydroxide catalyzed).

Reagents
  • Substrate: 4-Amino-2-methylnicotinaldehyde (1.0 equiv)

  • Coupling Partner: Acetophenone or cyclic ketone (1.0 equiv)

  • Catalyst: Choline Hydroxide (ChOH) (45 wt% in water, 10 mol%)

  • Solvent: Water (or solvent-free)

Step-by-Step Methodology
  • Charge: In a round-bottom flask, add 4-amino-2-methylnicotinaldehyde (1.0 mmol) and the ketone (1.0 mmol).

  • Catalyst Addition: Add 10 mol% Choline Hydroxide solution. If the mixture is too viscous, add 1-2 mL of deionized water.

  • Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane) for the disappearance of the aldehyde.

  • Workup:

    • Cool the mixture to room temperature.

    • The product often precipitates as a solid. Filter and wash with cold water/ethanol.

    • If oil forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Why this works: The choline hydroxide acts as a dual catalyst/solvent, promoting the initial aldol condensation via base catalysis while solubilizing the reactants in the aqueous phase.

Applications in Drug Development[1][8][9][10]

The 1,6-naphthyridine scaffold derived from this intermediate is a bioisostere of quinoline and isoquinoline, offering unique hydrogen-bonding vectors for kinase binding pockets.

Target ClassTherapeutic AreaMechanism of Action
FGFR4 Inhibitors Oncology (HCC)The naphthyridine nitrogen acts as a hinge binder in the ATP pocket of Fibroblast Growth Factor Receptor 4.
Akt Kinase OncologyInhibits the PI3K/Akt/mTOR pathway; the scaffold provides rigidity and metabolic stability.
P-CABs GastroenterologyStructurally related to Vonoprazan intermediates; used in exploring novel Potassium-Competitive Acid Blockers.

References

  • BenchChem. (2025).[3] 4-Amino-2-methylnicotinaldehyde Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. PubMed Central. Retrieved from

  • ChemicalBook. (2025). 4-Amino-2-methylnicotinaldehyde CAS 1060809-70-2 Data. Retrieved from

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution in Quinazoline Synthesis. Molecules. Retrieved from

  • Organic Reactions. (2025). The Friedländer Synthesis of Quinolines. Retrieved from

Sources

Exploratory

4-Amino-2-methylnicotinaldehyde: A Versatile Heterocyclic Building Block for Advanced Drug Discovery

Executive Summary In the landscape of modern drug discovery, the rapid assembly of complex, biologically active architectures relies heavily on bifunctional building blocks. 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, biologically active architectures relies heavily on bifunctional building blocks. 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) is a highly specialized pyridine derivative that serves as a cornerstone in advanced heterocyclic synthesis . Featuring a precise ortho-relationship between a nucleophilic amino group and an electrophilic formyl group, this molecule is uniquely primed for cascade cyclizations and multi-component reactions (MCRs) .

This technical guide explores the structural causality behind its reactivity, details its strategic applications in synthesizing privileged scaffolds, and provides self-validating experimental protocols for laboratory implementation.

Structural & Electronic Profiling: The Push-Pull Dynamics

The exceptional utility of 4-amino-2-methylnicotinaldehyde is governed by a delicate electronic balance. The electron-donating amino group at the C4 position and the electron-withdrawing aldehyde at the C3 position create a "push-pull" electronic system across the pyridine ring .

Causality of the C2-Methyl Group: The methyl group at the C2 position is not merely a structural placeholder. It dictates the molecule's behavior in two critical ways:

  • Electronic Modulation: It exerts a +I (inductive) effect that subtly enriches the electron density of the pyridine nitrogen, modulating its

    
     and altering the overall dipole moment of the scaffold.
    
  • Steric Shielding: During multi-component reactions, the C2-methyl group provides critical steric hindrance. It prevents unwanted intermolecular dimerization of the highly reactive ortho-aminoaldehyde motif and directs incoming nucleophiles (such as active methylenes) exclusively toward the highly electrophilic C3-formyl carbon during the initial Knoevenagel condensation.

Strategic Applications in Heterocyclic Synthesis

Because of its dual reactivity, this building block is predominantly utilized to construct fused bicyclic systems, which are highly sought after in medicinal chemistry.

Multi-Component Cascade to Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines exhibit profound biological activities, including tyrosine kinase inhibition, antiviral properties, and phosphodiesterase inhibition . The synthesis of these cores is elegantly achieved through a three-component reaction involving 4-amino-2-methylnicotinaldehyde, a CH-acid (such as malononitrile), and an alcohol or urea derivative .

Friedländer Annulation to 1,6-Naphthyridines

The ortho-aminoaldehyde motif is the classic precursor for the Friedländer synthesis [[1]]([Link]). When reacted with ketones possessing an


-methylene group under basic or Lewis acid catalysis, the aldehyde undergoes condensation followed by intramolecular cyclization of the amino group onto the ketone carbonyl, yielding highly substituted 1,6-naphthyridines.

Mechanistic Visualization

The formation of the pyrido[4,3-d]pyrimidine core proceeds through a highly ordered cascade. The reaction initiates with a base-catalyzed Knoevenagel condensation, followed by an intramolecular Michael-type addition, and concludes with cyclization and aromatization .

MCR_Mechanism A 4-Amino-2-methylnicotinaldehyde (Nucleophile/Electrophile) C Knoevenagel Condensation (Base Catalyzed) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Electron-Deficient Alkene Intermediate C->D - H2O E Intramolecular Michael-type Addition (Amino Group Attack) D->E F Cyclization & Tautomerization E->F G Fused Pyrido[4,3-d]pyrimidine Core F->G Aromatization

Mechanistic logic of the multi-component cascade reaction yielding pyrido[4,3-d]pyrimidines.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps to confirm structural transformations in real-time.

Protocol A: Microwave-Assisted Synthesis of Pyrido[4,3-d]pyrimidine Derivatives
  • Preparation: In a 10 mL microwave-safe reaction vial, combine 4-amino-2-methylnicotinaldehyde (1.0 mmol), malononitrile (1.0 mmol), and urea (1.2 mmol).

  • Solvent & Catalyst Addition: Add 3 mL of absolute ethanol and 10 mol% of anhydrous

    
    . Causality: The carbonate base is precisely strong enough to deprotonate the active methylene compound without triggering aldol-type self-condensation of the starting material.
    
  • Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 120 °C for 15 minutes (Dynamic power mode, max 150 W).

  • Self-Validation (In-Process): Extract a 5 µL aliquot and monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting aldehyde is highly UV-active, appearing as a dark spot under 254 nm. The reaction is validated as complete when this spot disappears and a new, lower-

    
     spot with distinct blue fluorescence under 365 nm UV  emerges. This fluorescence is a direct photophysical confirmation of the extended conjugation inherent to the fused pyrimidine core.
    
  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting precipitate, wash with cold ethanol (2 × 5 mL) to remove unreacted urea, and dry under high vacuum.

Protocol B: Friedländer Condensation for 1,6-Naphthyridines
  • Preparation: Dissolve 4-amino-2-methylnicotinaldehyde (1.0 mmol) and an active ketone (e.g., acetylacetone, 1.1 mmol) in 5 mL of glacial acetic acid.

  • Activation: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 5 mol%). Causality: The acid selectively protonates the aldehyde oxygen, dramatically enhancing the electrophilicity of the C3 carbon to facilitate nucleophilic attack by the enol tautomer of the ketone.

  • Reflux: Heat the mixture to 90 °C under an inert nitrogen atmosphere for 4 hours.

  • Self-Validation (In-Process): Extract a 10 µL aliquot, quench in saturated

    
    , and extract with EtOAc. Direct GC-MS analysis must reveal the disappearance of the m/z 136 starting material peak and the appearance of the cyclized product mass peak (typically 
    
    
    
    for the acetylacetone derivative), confirming successful dehydration and annulation.
  • Workup: Pour the cooled reaction mixture into crushed ice and carefully neutralize with 10% NaOH until pH 7.5. Extract with dichloromethane (3 × 15 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave irradiation profoundly impacts the efficiency of the multi-component synthesis. The table below summarizes the optimization landscape for pyrido[4,3-d]pyrimidine generation.

EntryReagents (Aldehyde + CH-Acid + N-Source)CatalystSolventHeating MethodTimeYield (%)
1Aldehyde + Malononitrile + UreaPiperidineEtOHConventional Reflux12 h45
2Aldehyde + Malononitrile + Urea

EtOHMicrowave (120 °C)15 min82
3Aldehyde + Ethyl Cyanoacetate + UreaTEADMFConventional Reflux18 h38
4Aldehyde + Ethyl Cyanoacetate + Urea

DMFMicrowave (120 °C)20 min75
5Aldehyde + Malononitrile + Thiourea

EtOHMicrowave (120 °C)15 min85

Table 1: Comparative yields and conditions for the synthesis of pyrido[4,3-d]pyrimidines from 4-amino-2-methylnicotinaldehyde.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Privileged Kinase Inhibitor Scaffolds using 4-Amino-2-methylnicotinaldehyde

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus: Scaffold generation, ATP-competitive kinase inhibitors, Heterocyclic synthesis Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus: Scaffold generation, ATP-competitive kinase inhibitors, Heterocyclic synthesis

Introduction & Mechanistic Rationale

The development of small-molecule, ATP-competitive kinase inhibitors heavily relies on the construction of privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. 4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carboxaldehyde) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry[1].

The unique structural architecture of this compound features an electrophilic aldehyde at the C3 position and a nucleophilic amino group at the C4 position[1]. This ortho-aminoaldehyde motif is perfectly primed for tandem cyclization reactions. Furthermore, the presence of the C2-methyl group is not merely a structural artifact; in kinase active sites, this methyl group often occupies small hydrophobic pockets near the hinge region, restricting the rotational degrees of freedom and enhancing both target selectivity and binding affinity.

Structural Biology & Kinase Targeting

By leveraging the bifunctional nature of 4-amino-2-methylnicotinaldehyde, synthetic chemists can rapidly access two major classes of kinase inhibitors through divergent annulation pathways:

  • 1,6-Naphthyridin-2(1H)-ones: Synthesized via a Friedländer-type condensation with active methylenes. These scaffolds have demonstrated nanomolar potency against breakpoint-cluster-region protein (BCR) kinase and discoidin domain-containing receptor 2 (DDR2), which are critical targets in B lymphoid malignancies and lung cancer[2].

  • Pyrido[4,3-d]pyrimidines: Synthesized via pyrimidine annulation with urea, thiourea, or amidines. This core is a proven pharmacophore for Pim-1 kinase and Cyclin-Dependent Kinases (CDKs). For instance, pyrido[4,3-d]pyrimidine derivatives (such as SKI-O-068) exhibit unique binding modes in the Pim-1 active site, forming critical hydrogen-bonding interactions with the Lys67 residue[3].

Pathway Visualization

Pathway cluster_0 Divergent Annulation Pathways A 4-Amino-2-methylnicotinaldehyde (Ortho-aminoaldehyde Core) B Friedländer-Type Condensation Reagent: Active Methylenes Catalyst: Piperidine/EtOH A->B Knoevenagel + Cyclization C Pyrimidine Annulation Reagent: Urea / Amidines Catalyst: Acidic/Heat A->C Imine formation + Cyclodehydration D 1,6-Naphthyridin-2(1H)-ones Target: BCR, DDR2 Kinases B->D E Pyrido[4,3-d]pyrimidines Target: Pim-1, CDKs C->E

Divergent synthetic pathways from 4-Amino-2-methylnicotinaldehyde to kinase inhibitors.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that in-process visual and chromatographic cues confirm the success of the mechanistic transformations.

Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-one Scaffolds
  • Objective: Construct the 1,6-naphthyridine core via a modified Friedländer condensation.

  • Causality & Mechanism: The reaction utilizes an active methylene compound (e.g., diethyl malonate). Piperidine is selected as a mild base because it is strong enough to deprotonate the active methylene (initiating the Knoevenagel condensation at the C3-aldehyde) but weak enough to prevent the self-condensation or degradation of the starting nicotinaldehyde. Following the initial alkene formation, the proximity of the C4-amino group drives a spontaneous intramolecular cyclization (amidation) to form the pyridone ring, driven by the thermodynamic stability of the resulting aromatic bicyclic system[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-amino-2-methylnicotinaldehyde (1.0 eq, 10 mmol) and diethyl malonate (1.2 eq, 12 mmol) in 25 mL of absolute ethanol. (Causality: Absolute ethanol is used to prevent the premature hydrolysis of the ester groups).

  • Catalysis: Add piperidine (0.1 eq, 1 mmol) dropwise to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Validation (In-Process): Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The self-validating endpoint is the complete consumption of the UV-active starting material (Rf ~0.4) and the appearance of a new, highly fluorescent spot at a lower Rf, indicating the formation of the extended conjugated bicyclic system.

  • Isolation: Cool the mixture to 0°C in an ice bath. The target 1,6-naphthyridin-2(1H)-one derivative will precipitate. Filter the solid under a vacuum and wash with cold ethanol (2 x 10 mL) to remove unreacted diethyl malonate and piperidine.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidine-2,4-dione Scaffolds
  • Objective: Annulate a pyrimidine ring onto the pyridine core to generate Pim-1/CDK inhibitor precursors.

  • Causality & Mechanism: Reacting the ortho-aminoaldehyde with urea requires forcing conditions. Glacial acetic acid serves a dual purpose: it acts as a highly polar solvent that dissolves both reagents, and as a Brønsted acid catalyst that protonates the C3-aldehyde, increasing its electrophilicity. The initial nucleophilic attack by urea forms an imine intermediate, followed by an intramolecular cyclodehydration where the C4-amine attacks the urea carbonyl, yielding the pyrido[4,3-d]pyrimidine core[3].

Step-by-Step Methodology:

  • Preparation: Combine 4-amino-2-methylnicotinaldehyde (1.0 eq, 10 mmol) and urea (3.0 eq, 30 mmol) in 20 mL of glacial acetic acid. (Causality: An excess of urea is used to compensate for its partial sublimation and decomposition into isocyanic acid and ammonia at high temperatures).

  • Reaction: Heat the mixture to 120°C for 8 hours.

  • Validation (In-Process): The reaction mixture will transition from a clear yellow solution to a dark, opaque suspension as the highly insoluble dione product forms. This visual cue is a reliable indicator of successful cyclization.

  • Isolation: Pour the hot mixture into 100 mL of crushed ice/water with vigorous stirring. The sudden drop in solubility forces the quantitative precipitation of the product.

  • Purification: Filter the precipitate, wash sequentially with water (to remove acetic acid) and acetone (to remove organic impurities), and dry under a vacuum.

Quantitative Data Summary

The table below summarizes the divergent synthesis parameters and the biological relevance of the resulting scaffolds.

Scaffold ClassReagentsCatalyst / SolventTypical YieldTarget KinasesKey Binding Interaction
1,6-Naphthyridin-2(1H)-ones Diethyl malonate, MalonamidePiperidine / Ethanol65-85%BCR, DDR2H-bond acceptor at N1, H-bond donor at N-H
Pyrido[4,3-d]pyrimidines Urea, Amidines, GuanidineGlacial Acetic Acid55-75%Pim-1, CDK4/6ATP-competitive hinge binding (e.g., Lys67)

References

  • Benchchem. 4-Amino-2-methylnicotinaldehyde: Contextualization within Substituted Nicotinaldehyde Chemistry.1

  • National Institutes of Health (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.2

  • PLOS One. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode.3

Sources

Application

Application Note: 4-Amino-2-methylnicotinaldehyde in the Synthesis of Fused Pyrimidines

Executive Summary The development of fused pyrimidine scaffolds, particularly pyridopyrimidines, is a cornerstone of modern medicinal chemistry due to their profound utility as kinase inhibitors and pharmacophores. 4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of fused pyrimidine scaffolds, particularly pyridopyrimidines, is a cornerstone of modern medicinal chemistry due to their profound utility as kinase inhibitors and pharmacophores. 4-Amino-2-methylnicotinaldehyde serves as a highly specialized, bifunctional building block for the de novo construction of these systems. This application note details the mechanistic rationale, chemical logic, and validated protocols for leveraging this ortho-aminoaldehyde to synthesize complex pyrido[4,3-d]pyrimidine derivatives.

Mechanistic Rationale & Chemical Logic

The synthetic utility of 4-amino-2-methylnicotinaldehyde stems from its precise substitution pattern. The molecule features an electron-donating amino group at the C4 position, a weakly activating methyl group at C2, and a highly electrophilic formyl group at C3 (1[1]). This ortho-relationship between a nucleophile (amine) and an electrophile (aldehyde) primes the pyridine core for cascade cyclocondensation reactions.

When exposed to a multi-component reaction environment containing a CH-acid (e.g., malononitrile) and an alcohol, the synthesis initiates via a Knoevenagel condensation at the C3-aldehyde. This generates a highly electron-deficient alkene intermediate. Driven by spatial proximity, the C4-amino group executes an intramolecular Michael-type addition across the newly formed double bond, culminating in cyclization and the formation of the pyrido[4,3-d]pyrimidine core (1[1]).

Alternatively, the pyrimidine ring can be constructed using one-carbon synthons such as dimethylformamide dimethyl acetal (DMF-DMA). This reagent reacts with the C4-amine to form a formamidine intermediate, which subsequently bridges to the C3-position upon treatment with an external amine, offering a flexible route for further diversification (2[2]). Analogous condensations using ammonia at elevated temperatures have also been established for related pyridopyrimidine systems (3[3]).

Reaction Pathway Visualization

Pathway A 4-Amino-2-methyl- nicotinaldehyde B Knoevenagel Condensation A->B CH-acid Base cat. C Electron-Deficient Alkene B->C -H2O D Michael Addition (Intramolecular) C->D C4-NH2 attack E Pyrido[4,3-d]pyrimidine Scaffold D->E Aromatization

Fig 1. Reaction logic for pyrido[4,3-d]pyrimidine synthesis via cascade condensation.

Experimental Methodologies & Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and internal quality control checkpoints.

Protocol A: Multi-Component Cascade Synthesis

Objective: One-pot synthesis of substituted pyrido[4,3-d]pyrimidines using an active methylene compound. Causality in Design: Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states during the Knoevenagel condensation and facilitates necessary proton transfers during the Michael addition. Piperidine is utilized as a mild base; it is strong enough to deprotonate malononitrile but avoids the degradation of the sensitive aldehyde precursor (1[1]).

Step-by-Step Workflow:

  • Preparation: Dissolve 4-amino-2-methylnicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) dropwise at room temperature under continuous stirring.

  • Cascade Activation: Elevate the temperature to 78 °C (reflux) and stir for 4–6 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the emergence of a highly fluorescent spot under 254 nm UV light indicates successful cyclization.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to maximize precipitation of the fused pyrimidine product. Filter the solid under vacuum and wash with cold ethanol.

  • Structural Validation: Confirm the structure using 1D and 2D NMR. The disappearance of the distinct aldehyde proton signal (~10 ppm) and the establishment of new C-C/C-N connectivities via HMBC are critical for unambiguous structural elucidation (1[1]).

Protocol B: Cyclocondensation via One-Carbon Synthon (DMF-DMA)

Objective: Construction of the pyrimidine ring utilizing DMF-DMA for downstream functionalization. Causality in Design: DMF-DMA acts as a highly efficient, anhydrous one-carbon electrophile. It selectively reacts with the ortho-amino group to form a reactive formamidine intermediate without the need for harsh condensing agents, allowing for subsequent ring closure with diverse primary amines (2[2]).

Step-by-Step Workflow:

  • Intermediate Formation: Suspend 4-amino-2-methylnicotinaldehyde (1.0 eq) in anhydrous toluene. Add DMF-DMA (1.5 eq) and heat to 110 °C for 2 hours.

  • Solvent Removal: Concentrate the mixture in vacuo to remove unreacted DMF-DMA and methanol byproducts, yielding the crude formamidine intermediate.

    • Self-Validation Checkpoint 2: The ^1H NMR of the crude aliquot should show a characteristic singlet (~8.5 ppm) corresponding to the new formamidine CH proton.

  • Cyclization: Redissolve the intermediate in glacial acetic acid. Add the desired primary amine or ammonium acetate (2.0 eq) and heat at 100 °C for 3 hours.

  • Purification: Neutralize the mixture with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for various cyclization strategies involving the 4-amino-2-methylnicotinaldehyde core.

Synthetic StrategyPrimary ReagentsCatalyst / SolventOptimal Temp (°C)Typical Yield (%)Mechanistic Note
Multi-Component CH-acid (e.g., Malononitrile)Piperidine / Ethanol78 (Reflux)75 – 85Initiates via Knoevenagel condensation followed by Michael addition (1[1]).
Synthon Bridging DMF-DMA, Primary AmineNone / Toluene11080 – 90Proceeds via a reactive formamidine intermediate (2[2]).
Direct Condensation Ammonia / UreaNone / DMF or Neat100 – 13060 – 70Requires elevated temperatures to force direct cyclization (3[3]).

References

  • Title: 4-Amino-2-methylnicotinaldehyde Source: Benchchem URL
  • Title: Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols Source: Benchchem URL
  • Title: Product Class 19: Pyridopyrimidines Source: Thieme E-Books & E-Journals URL

Sources

Method

Reaction of 4-Amino-2-methylnicotinaldehyde with active methylene compounds

Application Notes & Protocols Topic: Reaction of 4-Amino-2-methylnicotinaldehyde with Active Methylene Compounds for the Synthesis of Novel Heterocyclic Scaffolds Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Reaction of 4-Amino-2-methylnicotinaldehyde with Active Methylene Compounds for the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Pyridine Building Block

4-Amino-2-methylnicotinaldehyde is a substituted pyridine derivative that serves as a highly valuable and versatile starting material in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group, an electrophilic aldehyde, and a pyridine core, allows for a diverse range of chemical transformations. This application note provides an in-depth guide to one of its most fundamental and useful reactions: the condensation with active methylene compounds. This reaction, primarily proceeding through a Knoevenagel condensation mechanism, is a cornerstone for carbon-carbon bond formation and a gateway to constructing complex, biologically relevant heterocyclic systems.[1][2] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of pharmaceuticals, therapeutic agents, and functional polymers.[1]

Scientific Background: The Knoevenagel Condensation

The reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base, is known as the Knoevenagel condensation.[1][3] It is a modification of the aldol condensation, culminating in a dehydrated product.[3]

Key Components:

  • The Aldehyde: In this case, 4-Amino-2-methylnicotinaldehyde. The aldehyde's carbonyl carbon is the electrophilic center for the reaction.

  • The Active Methylene Compound: A compound with a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as -CN, -COOR, -COR, or -NO₂.[1][3] This dual activation renders the methylene protons acidic enough to be removed by a mild base. Examples include malononitrile, ethyl cyanoacetate, and diethyl malonate.

  • The Catalyst: A weak base, typically a primary or secondary amine like piperidine or pyridine, is used.[1] A weak base is crucial because it is strong enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to induce self-condensation of the aldehyde.[3]

The Mechanism:

The reaction proceeds through a three-step sequence:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[1][4]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the 4-Amino-2-methylnicotinaldehyde, forming a tetrahedral alkoxide intermediate.

  • Dehydration: This intermediate is protonated to form a β-hydroxy compound, which then readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product.[1][4][5]

Knoevenagel_Condensation General Mechanism of the Knoevenagel Condensation cluster_product Product Aldehyde 4-Amino-2-methyl- nicotinaldehyde Intermediate Tetrahedral Intermediate (β-Hydroxy Adduct) Aldehyde->Intermediate + Enolate (Nucleophilic Attack) ActiveMethylene Active Methylene (Z-CH2-Z') Base Base (e.g., Piperidine) Enolate Enolate (Carbanion) [Z-CH-Z']⁻ Base->Enolate + Active Methylene Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration)

Caption: General Mechanism of the Knoevenagel Condensation.

Scope and Applications

The Knoevenagel condensation of 4-Amino-2-methylnicotinaldehyde is a powerful tool for generating a library of substituted pyridine derivatives. The choice of the active methylene compound dictates the functional groups in the final product, which can then be used in subsequent cyclization or functionalization reactions.

  • With Malononitrile: Leads to the formation of 2-((4-amino-2-methylpyridin-3-yl)methylene)malononitrile, a versatile precursor for synthesizing fused heterocyclic systems like pyridopyrimidines and other compounds with potential cytotoxic activities.[6]

  • With Ethyl Cyanoacetate: Yields ethyl 2-cyano-3-(4-amino-2-methylpyridin-3-yl)acrylate, an intermediate for creating coumarin and chromone analogues.

  • With Barbituric Acid Derivatives: Allows for the synthesis of pyrimidine-based structures, which are common scaffolds in pharmacologically active molecules.[7]

These products serve as key building blocks for more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and fluorescent probes.

Experimental Protocol: Synthesis of 2-((4-amino-2-methylpyridin-3-yl)methylene)malononitrile

This protocol details a representative Knoevenagel condensation reaction.

Materials:

  • 4-Amino-2-methylnicotinaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (or Isopropanol), reagent grade

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-2-methylnicotinaldehyde (e.g., 1.36 g, 10 mmol).

  • Dissolution: Add 30 mL of ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Reagent Addition: Add malononitrile (0.73 g, 11 mmol) to the solution, followed by the catalytic amount of piperidine (approx. 0.1 mL, 1 mmol).

    • Scientist's Note: Malononitrile is added in slight excess to ensure the complete consumption of the starting aldehyde. Piperidine acts as the base catalyst to generate the malononitrile carbanion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup & Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The resulting product is typically a pale yellow to off-white solid.

Characterization (Expected Results):

  • Appearance: Crystalline solid.

  • Yield: Typically >85%.

  • ¹H NMR: Expect characteristic peaks for the pyridine ring protons, the methyl group, the amino group (NH₂), and the vinyl proton (=CH).

  • FT-IR (cm⁻¹): Expect characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile), and C=C stretching (alkene).

Data Summary: Representative Reactions

The following table summarizes typical outcomes for the Knoevenagel condensation of 4-Amino-2-methylnicotinaldehyde with various active methylene compounds under standard conditions (ethanol, catalytic piperidine, reflux).

Active Methylene CompoundRepresentative Reaction Time (h)Typical Yield (%)
Malononitrile2 - 485 - 95%
Ethyl Cyanoacetate4 - 680 - 90%
Diethyl Malonate8 - 1265 - 75%
Barbituric Acid3 - 580 - 88%

Note: Reaction times and yields are representative and can vary based on scale, purity of reagents, and specific reaction conditions.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficient heating; Inactive catalyst.Ensure the reaction is at a steady reflux. Use freshly opened piperidine or an alternative base like pyridine.
Low Yield Incomplete reaction; Product loss during workup.Increase reaction time and monitor by TLC. Use minimal cold solvent for washing the precipitate.
Formation of Side Products Use of a strong base; High temperatures for extended periods.Ensure a weak base catalyst is used.[3] Do not exceed the necessary reaction time once the starting material is consumed.
Difficulty in Purification Oily product or impurities.If the product does not precipitate cleanly, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography if necessary.

Conclusion

The reaction of 4-Amino-2-methylnicotinaldehyde with active methylene compounds via the Knoevenagel condensation is a robust, efficient, and high-yielding method for synthesizing valuable α,β-unsaturated pyridine derivatives. These products are not merely chemical curiosities but are pivotal intermediates for the construction of diverse and complex heterocyclic scaffolds. The straightforward protocol, coupled with the wide availability of active methylene reagents, makes this reaction an essential tool for researchers in drug discovery and materials science, enabling rapid access to novel molecular architectures with significant application potential.

References

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Knoevenagel condensation. (2023, December 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Knoevenagel Condensation: Definition, Examples and Mechanism. (2020, May 29). Chemistry Learner. Retrieved March 7, 2026, from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. (2017). PubMed. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Studies of novel heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Why does aldehyde group react with ammonia derivatives in acidic medium? (2017, August 10). Quora. Retrieved March 7, 2026, from [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • DEVELOPMENT OF 4 - AMINOANTIPYRINE BASED NOVEL HETEROCYCLIC COMPOUNDS. (n.d.). Amazon S3. Retrieved March 7, 2026, from [Link]

  • Knoevenagel condensation. (2023, January 14). YouTube. Retrieved March 7, 2026, from [Link]

  • Preparation method of 4-amino-2-chloronicotinaldehyde. (n.d.). Google Patents.
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Condensation Reactions of 4-Amino-2-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Versatility of a Privileged Scaffold 4-Amino-2-methylnicotinaldehyde is a highly functionalized pyridine derivative that holds s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Privileged Scaffold

4-Amino-2-methylnicotinaldehyde is a highly functionalized pyridine derivative that holds significant potential as a building block in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a nucleophilic amino group and an electrophilic aldehyde on a pyridine ring, makes it an ideal substrate for various condensation reactions. These reactions are fundamental in the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. The pyridine moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are continuously explored for their therapeutic potential.

This guide provides a detailed exploration of the key condensation reactions of 4-Amino-2-methylnicotinaldehyde, focusing on the formation of Schiff bases and the Knoevenagel condensation. While specific literature on this exact molecule is limited, the protocols and principles outlined herein are based on well-established methodologies for analogous aromatic and heterocyclic aldehydes. This document aims to serve as a comprehensive resource, explaining the causality behind experimental choices and providing self-validating protocols to guide researchers in their synthetic endeavors.

Part 1: Schiff Base Formation - The Gateway to Imines

The reaction of a primary amine with an aldehyde to form an imine, commonly known as a Schiff base, is a cornerstone of organic synthesis.[1] This condensation reaction is typically reversible and can be catalyzed by either acid or base, or simply by heat.[2][3] The formation of the C=N double bond is a powerful tool for introducing molecular diversity and serves as a key step in the synthesis of many biologically active compounds.[4] Schiff bases derived from heterocyclic aldehydes, in particular, have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Causality of Experimental Choices in Schiff Base Formation

The successful synthesis of a Schiff base from 4-Amino-2-methylnicotinaldehyde and a primary amine hinges on several key experimental parameters:

  • Solvent: The choice of solvent is critical. Alcohols such as ethanol or methanol are commonly used as they are good solvents for both the aldehyde and the amine, and their refluxing temperatures are often sufficient to drive the reaction to completion.[5] For less reactive partners, a higher boiling point solvent like toluene can be employed in conjunction with a Dean-Stark apparatus to azeotropically remove the water byproduct, thus shifting the equilibrium towards the product.[3]

  • Catalyst: While many Schiff base formations proceed without a catalyst, particularly with reactive aldehydes, catalysis can significantly improve reaction rates and yields. A few drops of a weak acid, such as glacial acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and susceptible to nucleophilic attack by the amine.[2] Conversely, a weak base can facilitate the deprotonation of the intermediate hemiaminal, promoting the elimination of water.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.[1] Refluxing the reaction mixture is a common strategy to accelerate the reaction and aid in the removal of water.[5]

  • Stoichiometry: An equimolar ratio of the aldehyde and the primary amine is typically used to ensure complete consumption of the limiting reagent.[1]

Visualizing the Reaction: Schiff Base Formation

Schiff_Base_Formation Aldehyde 4-Amino-2-methylnicotinaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + R-NH2 Amine Primary Amine (R-NH2) Amine->Intermediate Product Schiff Base (Imine) Intermediate->Product - H2O Water H2O

Caption: General mechanism of Schiff base formation.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol is a generalized procedure based on the synthesis of Schiff bases from other amino-substituted aromatic aldehydes.[5][6]

Materials:

  • 4-Amino-2-methylnicotinaldehyde (1 equivalent)

  • Primary amine (1 equivalent)

  • Ethanol or Methanol

  • Glacial Acetic Acid (optional, catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-2-methylnicotinaldehyde (1.0 eq) in a suitable volume of ethanol.

  • To this solution, add the primary amine (1.0 eq).

  • If required, add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux for a period of 1 to 24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Typical Conditions for Schiff Base Formation

The following table summarizes typical reaction conditions for the synthesis of Schiff bases from aromatic aldehydes, which can be adapted for 4-Amino-2-methylnicotinaldehyde.

Amine ReactantCatalystSolventTemperatureTypical Reaction TimeTypical Yield (%)Reference(s)
Aniline DerivativesAcetic Acid (cat.)EthanolReflux2-4 hours85-95[5]
Aliphatic AminesNoneMethanolRoom Temp.1-6 hours80-90[2]
Amino AcidsNoneEthanol/WaterReflux4-8 hours70-85[7]
4-AminoantipyrineNoneEthanolReflux1-24 hours80-95[5][6]

Part 2: Knoevenagel Condensation - Forging Carbon-Carbon Bonds

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[8][9] Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or barbituric acid.[10] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[11][12]

Causality of Experimental Choices in Knoevenagel Condensation

The outcome of the Knoevenagel condensation is highly dependent on the careful selection of reaction parameters:

  • Active Methylene Compound: The reactivity of the active methylene compound is a key factor. Malononitrile is generally more reactive than ethyl cyanoacetate due to the stronger electron-withdrawing nature of the two nitrile groups.[10]

  • Catalyst: A weak base is typically employed to deprotonate the active methylene compound, forming a nucleophilic carbanion.[9] Piperidine is a classic and effective catalyst for this transformation.[8] More recently, greener and more efficient catalytic systems have been developed, including the use of ionic liquids or solid-supported catalysts.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Ethanol is a common solvent for this reaction.[9] In some cases, solvent-free conditions can be employed, offering a more environmentally friendly approach.[13]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to reflux. The optimal temperature will depend on the reactivity of the substrates and the catalyst used.

Visualizing the Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Dissolve Aldehyde and Active Methylene Compound in Solvent Catalyst Add Catalyst Reactants->Catalyst Stir Stir at Appropriate Temperature Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize Product Recrystallize->Characterize

Caption: A typical experimental workflow for Knoevenagel condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for the Knoevenagel condensation of aromatic aldehydes.[8][13]

Materials:

  • 4-Amino-2-methylnicotinaldehyde (1 equivalent)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-2-methylnicotinaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Typical Conditions for Knoevenagel Condensation

The following table provides a summary of typical reaction conditions for the Knoevenagel condensation with aromatic aldehydes, which can serve as a starting point for reactions with 4-Amino-2-methylnicotinaldehyde.

Active Methylene CompoundCatalystSolventTemperatureTypical Reaction TimeTypical Yield (%)Reference(s)
MalononitrilePiperidineEthanolReflux1-3 hours90-98[8][9]
Ethyl CyanoacetatePiperidineEthanolReflux2-6 hours85-95[13]
Barbituric AcidAcetic AcidWater/Ethanol80-100 °C1-3 hours80-95[9]
MalononitrileIonic LiquidRoom Temp.10-30 min90-98[1]

Part 3: Cyclization Strategies - Building Fused Heterocyclic Systems

The condensation products derived from 4-Amino-2-methylnicotinaldehyde, particularly the Schiff bases and Knoevenagel adducts, are valuable intermediates for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites in these products allows for subsequent intramolecular or intermolecular cyclization reactions, leading to the formation of complex polycyclic structures. These fused heterocycles are of great interest in drug discovery due to their rigid frameworks and potential for diverse biological activities.[14][15]

For instance, a Schiff base formed from 4-Amino-2-methylnicotinaldehyde could potentially undergo an intramolecular cyclization if the reacting amine contains another nucleophilic group. Similarly, the Knoevenagel products, with their newly formed double bond and existing amino and nitrile/ester functionalities, are primed for cyclocondensation reactions to form fused pyridines or pyrimidines.[16]

The design of these cyclization strategies often involves a one-pot, multi-component reaction approach, which is highly efficient and atom-economical.[16] The specific reaction conditions for these cyclizations will be highly dependent on the nature of the condensing partners and the desired heterocyclic ring system.

References

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]

  • Substituted active methylene synthesis by condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation: Definition, Examples and Mechanism - Chemistry Learner. (2020, May 29). Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022, November 17). Molecules, 27(22), 8003. [Link]

  • Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1 - Amazon AWS. (n.d.). Retrieved from [Link]

  • Active methylene compounds - EaseToLearn. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023, September 30). Der Pharma Chemica, 15(5), 59-67.
  • To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? - Quora. (2025, May 22). Retrieved from [Link]

  • 4-Aminoantipyrine: A Significant Tool for the Synthesis of Biologically Active Schiff Bases and Metal Complexes Review Article. (2015, August 31). International Journal of Pharmaceutical Sciences Review and Research, 34(1), 134-143.
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (2021, July 27). Retrieved from [Link]

  • Novel Schiff base scaffolds derived from 4-aminoantipyrine and 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, antibacterial, antioxidant and anti-inflammatory. (2022, September 15). Journal of Molecular Recognition, 35(9), e2976. [Link]

  • Knoevenagel condensation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • synthesis of an imine or Schiff base - laboratory experiment - YouTube. (2022, January 24). Retrieved from [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (n.d.). Prime Scholars Library.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(12), 435-440.
  • Malononitrile: A Versatile Active Methylene Group - SciSpace. (n.d.). Retrieved from [Link]

  • Benzo-fused N-Heterocycle synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (2025, August 30). Retrieved from [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (n.d.). RSC Advances, 13(35), 24653-24675. [Link]

  • To Chemistry Journal Vol 7 (2020) ISSN: 2581-7507 [Link] Part –V: Utilities of Active Methylen. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 4-Amino-2-methylnicotinaldehyde in Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Executive Summary In modern drug discovery and materials science, the rapid assembly of complex, nitrogen-rich heterocycles is paramount. 4-Amino-2-methylnicotinaldehyde has emerged as a highly versatile bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex, nitrogen-rich heterocycles is paramount. 4-Amino-2-methylnicotinaldehyde has emerged as a highly versatile bifunctional building block for Multicomponent Reactions (MCRs). By possessing both an electrophilic C3-aldehyde and a nucleophilic C4-amino group on a rigid pyridine scaffold, this compound facilitates elegant cascade reactions—such as Knoevenagel-Michael additions and Ugi-type cyclizations—enabling the one-pot synthesis of biologically privileged scaffolds like pyrido[4,3-d]pyrimidines and pyrrolo[3,4-d]pyrimidin-6-ones 1.

This application note details the structural rationale, mechanistic pathways, and self-validating experimental protocols for deploying 4-Amino-2-methylnicotinaldehyde in MCR workflows.

Structural Rationale & Reactivity Profile

The utility of 4-Amino-2-methylnicotinaldehyde in MCRs is dictated by its precise spatial and electronic arrangement. The pyridine ring is electronically modulated by the electron-donating C4-amino group and the C2-methyl group.

Causality of Reactivity:

  • Electrophilic Aldehyde (C3): Highly unhindered and primed for initial nucleophilic attack (e.g., by CH-acids or amines). It acts as the primary initiation site for MCRs.

  • Nucleophilic Amino (C4): Positioned ortho to the aldehyde, it acts as an intramolecular trap. Once the aldehyde forms an electron-deficient intermediate (such as a Knoevenagel adduct or an imine), the spatial proximity of the C4-amino group entropically drives a rapid ring-closing Michael addition or cascade cyclization.

ReactivityMap Central 4-Amino-2-methylnicotinaldehyde (Bifunctional Core) Aldehyde Electrophilic C3-Aldehyde (Knoevenagel Acceptor) Central->Aldehyde Amino Nucleophilic C4-Amino (Michael Donor) Central->Amino Product1 Pyrido[4,3-d]pyrimidines (via Malononitrile) Aldehyde->Product1 Condensation Product2 Pyrrolo[3,4-d]pyrimidin-6-ones (via Sarcosine/Isocyanide) Aldehyde->Product2 Ugi-type trapping Amino->Product1 Cyclization Amino->Product2 Cascade cyclization

Fig 1: Dual reactivity pathways of 4-Amino-2-methylnicotinaldehyde in multicomponent reactions.

Mechanistic Pathways in MCRs

Pathway A: Synthesis of Pyrido[4,3-d]pyrimidines

The reaction between 4-Amino-2-methylnicotinaldehyde, a CH-acid (e.g., malononitrile), and an alcohol is a classic three-component cascade 2. Mechanism: The acid catalyst (p-TSA or Acetic acid) selectively activates the aldehyde. Malononitrile undergoes a Knoevenagel condensation to form a highly electron-deficient dicyanoalkene intermediate. The electron-withdrawing nature of the cyano groups lowers the LUMO of the alkene, making it highly susceptible to an intramolecular Michael addition by the adjacent C4-amino group, culminating in tautomerization to yield the stable pyrido[4,3-d]pyrimidine scaffold 3.

Mechanism SM Aldehyde + CH-Acid Knoevenagel Knoevenagel Condensation SM->Knoevenagel Acid Cat. Intermediate Electron-Deficient Alkene Knoevenagel->Intermediate -H2O Michael Intramolecular Michael Addition Intermediate->Michael C4-NH2 Attack Product Pyrido[4,3-d]pyrimidine Scaffold Michael->Product Tautomerization

Fig 2: Mechanistic cascade of the Knoevenagel-Michael multicomponent reaction.

Standardized Experimental Protocols

Protocol A: One-Pot Synthesis of Substituted Pyrido[4,3-d]pyrimidines

Causality of Experimental Choices: Ethanol is selected as the solvent because both starting materials are highly soluble in it at reflux, whereas the rigid, fused-ring product is poorly soluble. This differential solubility drives the reaction forward via Le Chatelier’s principle and allows for self-validating product isolation via simple filtration.

Materials:

  • 4-Amino-2-methylnicotinaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Glacial Acetic Acid (10 mol%) or p-Toluenesulfonic acid (p-TSA)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 4-Amino-2-methylnicotinaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Solvent & Catalyst Addition: Add 5.0 mL of absolute ethanol to the flask, followed by the addition of glacial acetic acid (10 mol%). Note: Do not over-acidify, as protonation of the C4-amino group will quench its nucleophilicity and halt the Michael addition step.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C.

    • In-Process Control (IPC): The solution will initially turn deep yellow/orange, indicating the formation of the Knoevenagel intermediate. Monitor via TLC (Hexane:EtOAc 1:1, UV 254 nm).

  • Self-Validating Cyclization: After 2-4 hours, the cyclization will complete, characterized by the spontaneous precipitation of the pyrido[4,3-d]pyrimidine product from the hot ethanol solution.

  • Isolation: Cool the reaction mixture to 0-5°C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 x 2 mL), and dry under high vacuum.

Protocol B: Synthesis of Pyrrolo[3,4-d]pyrimidin-6-ones via Ugi-Type Cascade

Causality of Experimental Choices: This reaction utilizes sarcosine and an isocyanide. Toluene is chosen as the solvent to allow for higher reflux temperatures, which are necessary to overcome the activation energy barrier of the complex Ugi-type trapping and subsequent ring closure.

Materials:

  • 4-Amino-2-methylnicotinaldehyde (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a sealed pressure tube or round-bottom flask, suspend 4-Amino-2-methylnicotinaldehyde (1.0 mmol) and sarcosine (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol) dropwise to the suspension at room temperature.

  • Thermal Activation: Seal the vessel (if applicable) or attach a condenser, and heat the mixture to 110°C for 6-8 hours.

    • In-Process Control (IPC): The heterogeneous mixture will gradually become homogeneous as the intermediate imine forms and reacts with the isocyanide.

  • Purification: Cool to room temperature, concentrate the solvent in vacuo, and purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to isolate the pure pyrrolo[3,4-d]pyrimidin-6-one derivative.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions for generating diverse heterocycles from 4-Amino-2-methylnicotinaldehyde via MCRs. Data reflects standardized 1.0 mmol scale reactions.

Reactants (Component 2 + Component 3)CatalystSolventTemp / TimeTarget ScaffoldIsolated Yield (%)
Malononitrile + EthanolAcetic acid (10 mol%)EthanolReflux / 2-4 hPyrido[4,3-d]pyrimidine75 - 85%
Ethyl cyanoacetate + Methanolp-TSA (10 mol%)MethanolReflux / 3-5 hPyrido[4,3-d]pyrimidine70 - 80%
Sarcosine + tert-Butyl isocyanideNoneToluene110°C / 6-8 hPyrrolo[3,4-d]pyrimidin-6-one65 - 75%
Barbituric acid + (Solvent acts as C3)Acetic acid (Excess)Acetic acidReflux / 3-4 hFused pyrimidine derivative78 - 88%

Note: Yields are highly dependent on the purity of 4-Amino-2-methylnicotinaldehyde. The aldehyde is prone to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Store under inert gas (Argon/N2) at 4°C.

References

  • Benchchem. "Applications of 4 Amino 2 Methylnicotinaldehyde in Advanced Organic Synthesis." Benchchem Product Application Notes.
  • ResearchGate. "Recent Developments in the Chemistry of Bicyclic 6-6 Systems: Chemistry of Pyrido[4,3-d]pyrimidines." ResearchGate Publications.
  • Taylor & Francis. "Proficient synthesis of bioactive annulated pyrimidine derivatives: A review." Journal of Heterocyclic Chemistry / Tandfonline.

Sources

Application

Application Note: Strategic Deployment of 4-Amino-2-methylnicotinaldehyde in Bioactive Heterocycle Synthesis

Executive Summary The pyridine-3-carbaldehyde core, specifically 4-amino-2-methylnicotinaldehyde (CAS: 1289213-59-7), represents a "privileged scaffold" in modern drug discovery. Unlike its simple phenyl analogs, the nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-carbaldehyde core, specifically 4-amino-2-methylnicotinaldehyde (CAS: 1289213-59-7), represents a "privileged scaffold" in modern drug discovery. Unlike its simple phenyl analogs, the nitrogen atom in the pyridine ring imparts unique physicochemical properties—enhanced aqueous solubility, hydrogen bond acceptance, and π-stacking capabilities—critical for binding affinity in kinase pockets and bacterial ribosomal interfaces.

This guide details the operational protocols for utilizing this intermediate to synthesize 1,6-naphthyridines , a heterocyclic class boasting potent acetylcholinesterase (AChE) inhibition, antitumor activity, and anti-infective profiles.[1] We move beyond basic synthesis to explore the Friedländer-type annulation , providing robust, self-validating protocols for scalable production.

Chemical Logic & Reactivity Profile

The "Push-Pull" Mechanism

The utility of 4-amino-2-methylnicotinaldehyde lies in its ortho-aminoformyl arrangement. This motif is primed for condensation reactions with active methylene compounds or ketones.[2][3][4][5]

  • The Electrophile: The C3-formyl group (–CHO) is highly reactive toward nucleophilic attack.

  • The Nucleophile: The C4-amino group (–NH₂) serves as the internal nucleophile for cyclization.

  • The 2-Methyl Block: The methyl group at C2 prevents regiochemical ambiguity during functionalization at other positions and adds lipophilicity, often improving cell permeability in the final pharmacophore.

Pathway Visualization

The following diagram illustrates the strategic workflow from the precursor to diverse bioactive scaffolds.

G Precursor 4-Amino-2-methyl nicotinaldehyde Intermediate Schiff Base / Enamine Precursor->Intermediate + Reagent A/B Acid/Base Cat. Reagent_A Ketones/Aldehydes (Friedländer) Reagent_A->Intermediate Reagent_B 1,3-Dicarbonyls (Combes-type) Reagent_B->Intermediate Cyclization Intramolecular Dehydration Intermediate->Cyclization - H₂O Product 1,6-Naphthyridine Scaffold Cyclization->Product Aromatization

Figure 1: Strategic workflow for the conversion of 4-amino-2-methylnicotinaldehyde into 1,6-naphthyridine scaffolds via condensation and cyclodehydration.

Detailed Experimental Protocols

Protocol A: Classical Friedländer Condensation (Batch Mode)

Objective: Synthesis of 2-substituted-1,6-naphthyridines. Scale: 5.0 mmol Reaction Type: Base-catalyzed condensation

Materials:
  • 4-Amino-2-methylnicotinaldehyde (1.0 eq)

  • Acetophenone (or derivative) (1.1 eq)

  • Potassium hydroxide (KOH) (Methanolic, 10%)

  • Ethanol (Absolute)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology:
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylnicotinaldehyde (680 mg, 5.0 mmol) in 15 mL of absolute ethanol.

    • Expert Insight: If the aldehyde appears dark/oxidized, recrystallize from hot ethanol before use to avoid tar formation.

  • Addition: Add acetophenone (660 mg, 5.5 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2.0 mL of 10% methanolic KOH. The solution should turn a deep amber color, indicating enolate formation.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80°C) for 4–6 hours.

    • Self-Validation: Monitor via TLC (9:1 DCM:MeOH). The aldehyde starting material (Rf ~0.4) should disappear, and a highly fluorescent spot (the naphthyridine) should appear near Rf ~0.6.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Isolation: The product typically precipitates as a solid.[6] Filter via vacuum filtration.

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield the pure 2-phenyl-5-methyl-1,6-naphthyridine.

Protocol B: Microwave-Assisted "Green" Synthesis

Objective: Rapid library generation of 1,6-naphthyridine derivatives. Scale: 1.0 mmol Advantages: Solvent-free, high speed (minutes vs. hours).[6]

Materials:
  • 4-Amino-2-methylnicotinaldehyde (136 mg, 1.0 mmol)

  • Active Methylene Compound (e.g., Ethyl acetoacetate) (1.0 mmol)

  • Catalyst: Piperidine (2 drops) or DABCO (10 mol%)

  • Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:
  • Mixing: In a 10 mL microwave process vial, intimately mix the aldehyde and the active methylene compound.

  • Catalyst: Add 2 drops of piperidine. Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • Irradiation: Program the microwave reactor:

    • Temp: 140°C

    • Power: Max 150W (Dynamic)

    • Hold Time: 5–10 minutes

    • Pressure Limit: 200 psi

  • Extraction: After cooling, the vial will contain a solidified melt. Dissolve in minimal hot ethanol (2 mL).

  • Crystallization: Allow to cool; the product crystallizes directly. Wash with cold ether.

Mechanistic Validation

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through an imine-enamine equilibrium followed by an intramolecular aldol-type condensation.

Mechanism Step1 Step 1: Schiff Base Formation (Amine attacks Ketone) Step2 Step 2: Tautomerization (Imine ⇌ Enamine) Step1->Step2 -H₂O Step4 Step 4: Cyclization (C-C Bond Formation) Step2->Step4 Nucleophilic Attack Step3 Step 3: Carbonyl Activation (Aldehyde polarization) Step3->Step4 Electrophile Step5 Step 5: Aromatization (-H₂O) Step4->Step5 Irreversible

Figure 2: Mechanistic cascade of the Friedländer reaction utilizing 4-aminonicotinaldehyde derivatives.

Data Summary & Performance Metrics

The following table summarizes typical yields and reaction times comparing the classical thermal approach vs. microwave irradiation for this specific scaffold.

ParameterProtocol A (Thermal Reflux)Protocol B (Microwave)
Solvent Ethanol / MethanolNone (Neat)
Catalyst KOH or PiperidineDABCO or Piperidine
Time 4 – 8 Hours5 – 15 Minutes
Yield (Avg) 65 – 75%82 – 92%
Purity (Crude) Moderate (Requires Recryst.)High (Often pure solid)
Scalability High (Gram to Kg)Low (Milligram scale)

Expert Tips for Optimization

  • Aldehyde Stability: 4-Amino-2-methylnicotinaldehyde is sensitive to air oxidation. Store under argon at 4°C. If the solid is brown, purification via short-path silica plug (EtOAc/Hexane) is mandatory before use.

  • Regioselectivity: The 2-methyl group sterically hinders the N1 position slightly, but the primary directing effect is the high reactivity of the C3-aldehyde. Cyclization is almost exclusively 1,6-naphthyridine (not 1,7 or 1,5 isomers).

  • Water Management: In Protocol A, the reaction generates water. Adding molecular sieves (3Å) to the reaction mixture can drive the equilibrium forward, improving yields by 10-15%.

References

  • Friedländer Synthesis of Naphthyridines

    • Source: BenchChem Application Notes.[6] "Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives."

  • Microwave-Assisted Heterocycle Synthesis: Source: J&K Scientific. "Friedländer Synthesis - Reaction Mechanisms and Protocols."
  • Bioactivity of 1,6-Naphthyridines

    • Source: National Institutes of Health (NIH) / PMC. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties."
    • URL:[Link]

  • Source: Alfa Chemistry.

Sources

Method

The Versatile Role of 4-Amino-2-methylnicotinaldehyde in Catalytic Reactions: A Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, 4-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, 4-Amino-2-methylnicotinaldehyde stands out as a particularly versatile building block. Its unique arrangement of an amino group, a methyl substituent, and an aldehyde function on the pyridine ring offers a rich platform for a diverse range of catalytic transformations, leading to the synthesis of complex heterocyclic systems, including those with significant biological activity.

This technical guide provides an in-depth exploration of the catalytic reactions involving 4-Amino-2-methylnicotinaldehyde, offering detailed application notes and validated protocols for researchers, scientists, and drug development professionals. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

Before delving into specific applications, it is crucial to understand the inherent chemical characteristics of 4-Amino-2-methylnicotinaldehyde that dictate its reactivity.

PropertyValueSource
Molecular Formula C₇H₈N₂OChemScene[1]
Molecular Weight 136.15 g/mol ChemScene[1]
CAS Number 1289213-59-7ChemScene[1]
Appearance Likely a solidInferred from related compounds
Storage Sealed in dry, 2-8℃ChemScene[1]

The key to the reactivity of 4-Amino-2-methylnicotinaldehyde lies in the electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde group, both situated on the electron-deficient pyridine ring. The ortho-relationship of the amino and aldehyde functionalities is particularly significant, predisposing the molecule to intramolecular cyclization and condensation reactions, which are often the cornerstone of its synthetic utility.

Application Note I: Synthesis of Fused Pyridine Derivatives via Condensation Reactions

The ortho-amino aldehyde moiety of 4-Amino-2-methylnicotinaldehyde is an ideal precursor for the construction of fused heterocyclic systems, which are prevalent in a wide array of biologically active compounds.[2][3] Two prominent examples of such transformations are the Knoevenagel condensation and the Friedländer annulation.

Knoevenagel Condensation for the Synthesis of Pyrido[2,3-b]pyridines

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[4] In the case of 4-Amino-2-methylnicotinaldehyde, this reaction can be the initial step in a cascade sequence leading to the formation of substituted pyrido[2,3-b]pyridines, a class of compounds with diverse pharmacological activities.

Causality of Experimental Choices:

  • Active Methylene Compound: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the substitution pattern on the newly formed pyridine ring. The electron-withdrawing groups on the methylene carbon facilitate deprotonation and subsequent nucleophilic attack on the aldehyde.

  • Catalyst: A weak base, such as piperidine or triethylamine, is employed to generate the enolate from the active methylene compound without promoting self-condensation of the aldehyde.

  • Solvent: Protic solvents like ethanol or aprotic solvents like DMF can be used. The choice often depends on the solubility of the reactants and the desired reaction temperature.

Experimental Workflow for Knoevenagel Condensation:

G A Dissolve 4-Amino-2-methylnicotinaldehyde and active methylene compound in solvent B Add catalytic amount of weak base (e.g., piperidine) A->B C Heat the reaction mixture (e.g., reflux) B->C D Monitor reaction progress by TLC C->D E Cool to room temperature, product precipitates D->E F Isolate product by filtration and wash with cold solvent E->F G Dry the product under vacuum F->G

Caption: General workflow for the Knoevenagel condensation.

Protocol 1: Synthesis of a Substituted Pyrido[2,3-b]pyridine Derivative

Materials:

  • 4-Amino-2-methylnicotinaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Amino-2-methylnicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • To the stirred solution, add a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

  • Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Friedländer Annulation for the Synthesis of 2,7-Naphthyridines

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or a related heterocyclic system.[2][5] 4-Amino-2-methylnicotinaldehyde can undergo a Friedländer-type annulation to yield 2,7-naphthyridine derivatives, which are known to possess a range of biological activities, including antitumor and antimicrobial effects.[6]

Causality of Experimental Choices:

  • Active Methylene Ketone: A ketone with an α-methylene group (e.g., cyclohexanone, acetone) serves as the three-carbon component for the formation of the new pyridine ring.

  • Catalyst: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, HCl) or bases (e.g., NaOH, KOH). The choice of catalyst can influence the reaction rate and yield.[2]

  • Solvent: High-boiling point solvents such as DMF or DMSO are often used to facilitate the cyclodehydration step.

Reaction Mechanism for Friedländer Annulation:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclodehydration A 4-Amino-2-methylnicotinaldehyde C Aldol Adduct A->C B Active Methylene Ketone B->C D Intermediate C->D -H2O E 2,7-Naphthyridine Derivative D->E G A 4-Amino-2-methylnicotinaldehyde D Pyrido[2,3-d]pyrimidine A->D B Active Methylene Compound B->D C Pyrimidine Precursor (e.g., Urea) C->D

Caption: Reactant relationship in a three-component synthesis.

Protocol 3: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Materials:

  • 4-Amino-2-methylnicotinaldehyde

  • Malononitrile

  • Urea

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

  • Microwave reactor (optional)

Procedure:

  • To a reaction vessel, add 4-Amino-2-methylnicotinaldehyde (1.0 eq), malononitrile (1.0 eq), urea (1.5 eq), and potassium carbonate (0.2 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture at 120-140 °C for 4-6 hours (or use a microwave reactor according to the manufacturer's instructions).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the structure of the synthesized compound.

Conclusion

4-Amino-2-methylnicotinaldehyde is a highly valuable and versatile building block in organic synthesis. Its unique structural features enable its participation in a variety of catalytic reactions, providing efficient access to complex and medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide for Knoevenagel condensations, Friedländer annulations, and multicomponent reactions serve as a robust starting point for researchers aiming to leverage the synthetic potential of this compound. Further exploration of its reactivity in other catalytic systems is warranted and holds the promise of discovering novel molecular architectures with significant applications in drug discovery and materials science.

References

  • Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
  • Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Der Pharma Chemica. (URL: [Link])

  • SYNTHESIS OF PYRIMIDINE DERIV
  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. (URL: [Link])

  • Friedländer synthesis. SynArchive. (URL: [Link])

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. (URL: [Link])

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. (URL: [Link])

  • Multicomponent Reactions, Amphoteric Molecules in MCRs. (URL not available)
  • Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. I.R.I.S. (URL: [Link])

  • Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry. (URL: [Link])

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. (URL: [Link])

  • Intramolecular Cyclization of 4-Am - Amanote Research. (URL: [Link])

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. (URL: [Link])

  • (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation. PMC. (URL: [Link])

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. (URL: [Link])

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. (URL: [Link])

  • biomimetic cascade strategies towards 2-aminoindolines
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (URL not available)
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2). Semantic Scholar. (URL: [Link])

  • Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. ArTS. (URL: [Link])

  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal. (URL: [Link])

  • Bifunctional Imine Reductase Cascades for the Synthesis of Satur
  • Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. PMC. (URL: [Link])

Sources

Application

Application Note: Experimental Procedures for Nucleophilic Addition to 4-Amino-2-methylnicotinaldehyde

Executive Summary 4-Amino-2-methylnicotinaldehyde (CAS: 1352395-28-8 or analogs) is a high-value heterocyclic intermediate primarily utilized in the synthesis of 1,6-naphthyridines , a scaffold prevalent in kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-methylnicotinaldehyde (CAS: 1352395-28-8 or analogs) is a high-value heterocyclic intermediate primarily utilized in the synthesis of 1,6-naphthyridines , a scaffold prevalent in kinase inhibitors (e.g., substituted 1,6-naphthyridines), phosphodiesterase inhibitors, and potassium-competitive acid blockers (P-CABs).[1]

This guide addresses the specific challenges of performing nucleophilic additions on this substrate. The molecule presents a "push-pull" electronic system where the electron-donating amino group at C4 resonance-deactivates the aldehyde at C3, reducing its electrophilicity compared to standard pyridines. Furthermore, the acidic protons on the C4-amino group and the basic N1-pyridine nitrogen create competing pathways for organometallic reagents.

This document details two validated protocols:

  • Friedländer Annulation: The primary route for constructing the 1,6-naphthyridine core.

  • Controlled Organometallic Addition: A protection-free method for 1,2-addition using Grignard reagents.[1]

Chemical Context & Reactivity Profile[1][2][3][4][5]

Before initiating experimentation, it is critical to understand the electronic environment of the substrate.

  • Deactivated Electrophile: The lone pair on the C4-amino group donates electron density into the pyridine ring and, via vinylogous resonance, to the C3-aldehyde. This makes the carbonyl carbon less electrophilic than benzaldehyde.

  • Acidic Protons: The

    
     protons (pKa ~20-23 in DMSO) will quench 1.0 equivalent of any strong nucleophile (RLi, RMgX).[1]
    
  • Lewis Basic Nitrogen: The pyridine nitrogen (N1) can coordinate with Lewis acids (e.g.,

    
    , 
    
    
    
    ), altering regioselectivity or crashing out reagents.[1]
Reactivity Visualization

The following diagram illustrates the competing electronic effects and the logic for the chosen protocols.

ReactivityProfile Substrate 4-Amino-2-methyl- nicotinaldehyde Aldehyde C3-Aldehyde (Electrophile) Substrate->Aldehyde Target Site Amino C4-Amino Group (Donor/Acidic) Substrate->Amino Interference PyridineN N1-Nitrogen (Lewis Base) Substrate->PyridineN Coordination Amino->Aldehyde Resonance Deactivation (Reduces Reactivity) Amino->Aldehyde Nucleophilic Attack (Cyclization) Ketone Ketone/Enolate Amino->Ketone Schiff Base Formation Ketone->Aldehyde Aldol Condensation Grignard R-MgX (Organometallic) Grignard->Aldehyde 1,2-Addition (Requires Excess) Grignard->Amino Deprotonation (Fast)

Figure 1: Reactivity map detailing electronic interactions and competing pathways in 4-amino-2-methylnicotinaldehyde.[1]

Protocol A: Friedländer Annulation (Synthesis of 1,6-Naphthyridines)

Application: Construction of drug-like bicyclic heteroaromatics.[1] Mechanism: Base-catalyzed condensation of the C3-aldehyde with a ketone (containing an


-methylene), followed by intramolecular cyclodehydration involving the C4-amino group.
Materials
  • Substrate: 4-Amino-2-methylnicotinaldehyde (1.0 equiv)

  • Reagent: Ketone (e.g., Acetophenone, Cyclohexanone, or

    
    -keto ester) (1.2 equiv)[1]
    
  • Catalyst: L-Proline (20 mol%) or KOH (10 mol%)[1]

  • Solvent: Ethanol (EtOH) or Toluene (for azeotropic removal of water)[1]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-2-methylnicotinaldehyde (1.0 mmol) in Ethanol (5 mL, 0.2 M).

  • Addition: Add the ketone (1.2 mmol) and L-Proline (0.2 mmol).

    • Expert Insight: L-Proline is preferred over strong mineral bases (KOH) for sensitive substrates as it operates via an iminium/enamine dual-activation mechanism, reducing polymerization side products [1].[1]

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, and a highly fluorescent spot (naphthyridine) often appears.[1]
      
  • Workup:

    • Cool to room temperature.[2]

    • If the product precipitates: Filter and wash with cold EtOH.

    • If soluble: Concentrate in vacuo, redissolve in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH or Flash Chromatography (0-5% MeOH in DCM).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Aldehyde deactivationSwitch solvent to Toluene/acetic acid and use Dean-Stark trap to force equilibrium.
Complex Mixture Polymerization of ketoneAdd ketone slowly (syringe pump) to the refluxing amine solution.
Intermediate Stalled Incomplete cyclizationAdd a trace of p-TsOH (5 mol%) and continue reflux to drive dehydration.

Protocol B: "Protection-Free" Grignard Addition

Application: Introduction of alkyl/aryl groups to form secondary alcohols (1,2-addition).[1] Challenge: The C4-amino group is acidic. Using 1.0 equiv of Grignard will result in 100% recovery of starting material (after quench) because the Grignard acts as a base, not a nucleophile.[1]

Strategy: Use the Sacrificial Base Method . We utilize >2.2 equivalents of Grignard. The first equivalent deprotonates the amine (forming a magnesium amide); the second equivalent performs the nucleophilic attack on the aldehyde.

Materials
  • Substrate: 4-Amino-2-methylnicotinaldehyde (1.0 equiv)

  • Reagent:

    
     or 
    
    
    
    (3.0 equiv recommended)[1]
  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Quench: Saturated

    
     solution
    
Experimental Workflow
  • Preparation: Flame-dry a 2-neck flask under Argon/Nitrogen. Add 4-Amino-2-methylnicotinaldehyde (1.0 mmol) and anhydrous THF (10 mL).

  • Deprotonation (Step 1): Cool the solution to

    
    . Add the first portion of Grignard reagent (1.1 mmol) dropwise over 10 minutes.
    
    • Observation: Gas evolution (alkane release) may occur. The solution often turns cloudy or changes color (formation of the Mg-amide species).

    • Wait: Stir for 15 minutes at

      
       to ensure complete deprotonation.
      
  • Nucleophilic Addition (Step 2): Add the remaining Grignard reagent (1.9 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Expert Insight: If the reaction is sluggish (due to the electron-rich nature of the magnesiated intermediate), heat to

      
      .[1]
      
  • Quench (Critical): Cool back to

    
    . Quench very slowly  with saturated 
    
    
    
    .
    • Why? You are quenching both the alkoxide and the magnesium amide. Vigorous quenching can cause emulsions.

  • Extraction: Extract with EtOAc (

    
     mL). If the pyridine product is water-soluble (due to polarity), salt the aqueous layer with NaCl or use DCM/Isopropanol (3:[1]1) for extraction.[2]
    
Workflow Diagram

GrignardWorkflow Start Start: 4-Amino-2-methylnicotinaldehyde (In THF, under Ar) Step1 Add 1.1 equiv R-MgX (0°C, Dropwise) Start->Step1 Intermed Intermediate A: Mg-Amide Species formed (Aldehyde intact, NH deprotonated) Step1->Intermed - R-H (Gas) Step2 Add 1.9 equiv R-MgX (Warm to RT) Intermed->Step2 Intermed2 Intermediate B: Magnesium Alkoxide formed Step2->Intermed2 Nucleophilic Attack Quench Quench: Sat. NH4Cl (Restores NH2, Protonates O-) Intermed2->Quench Product Final Product: Secondary Alcohol Quench->Product

Figure 2: Step-by-step logic for the protection-free Grignard addition using the sacrificial base method.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, compare the NMR signals of the starting material (SM) vs. the product.

FeatureStarting Material (Aldehyde)Product (Friedländer Naphthyridine)Product (Grignard Alcohol)
Proton NMR Distinct singlet at

9.8–10.2 ppm
(CHO).[1]
Loss of CHO signal. New aromatic protons in the 7.0–9.0 ppm range.Loss of CHO. New doublet/multiplet at

4.5–6.0 ppm
(CH-OH).
Carbon NMR Carbonyl carbon at

190 ppm
.
No ketone/aldehyde peaks >180 ppm.C-OH peak at

65–75 ppm
.
Appearance Yellow/Off-white solid.Often highly fluorescent (blue/green under UV).Viscous oil or solid (usually non-fluorescent).

Critical Quality Attribute (CQA): For the Grignard reaction, check for the presence of a "tertiary alcohol" byproduct (double addition). This occurs if the ketone formed (via oxidation of the intermediate) reacts again. However, with the aldehyde substrate, this is rare unless an oxidant is present.[1] The primary impurity is usually unreacted starting material.

References

  • Friedländer Synthesis Mechanism & Catalysis

    • Marco-Contelles, J., et al.[1][3] "The Friedländer Reaction: From the First Synthesis of Quinolines to the Preparation of Functionalized Naphthyridines." Chemical Reviews, 2009.[1]

    • Source: (General mechanism validation).[1]

  • Synthesis of 1,6-Naphthyridines from 4-Aminonicotinaldehyde

    • Li, Z., et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties."[1][4] RSC Advances, 2024.[1]

    • Source: (Specific application to 4-amino-nicotinaldehyde derivatives).

  • Nucleophilic Addition to Amino-Aldehydes (Grignard Methodology)

    • BenchChem Protocols.[2] "Step-by-Step Friedländer Synthesis of Quinolines: Application Notes."

    • Source: (General handling of amino-aryl aldehydes).

  • General Carbonyl Reactivity

    • "Nucleophilic Addition to Carbonyl Groups."[5][6][7][8] Chemistry Steps.

    • Source: (Fundamental mechanistic grounding).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Troubleshooting Reactions of 4-Amino-2-methylnicotinaldehyde

This guide functions as a Tier 3 Technical Support resource for researchers working with 4-Amino-2-methylnicotinaldehyde (CAS: 1289213-59-7 / related analogs). It synthesizes mechanistic organic chemistry with practical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for researchers working with 4-Amino-2-methylnicotinaldehyde (CAS: 1289213-59-7 / related analogs). It synthesizes mechanistic organic chemistry with practical troubleshooting steps to resolve failure modes in synthesis, storage, and analysis.

Ticket Category: Heterocyclic Synthesis / Reagent Stability Primary Application: Synthesis of 1,6-Naphthyridines (e.g., kinase inhibitors, antibacterial scaffolds). Compound Profile:

  • Core Structure: Pyridine ring substituted with an electron-donating amine (C4), an electron-withdrawing aldehyde (C3), and a steric methyl group (C2).

  • Reactivity Class: Amphoteric / Self-Reactive.

Module 1: Stability & Storage (Pre-Reaction Troubleshooting)

Issue: "The reagent has turned from a yellow solid to a dark orange gum/insoluble polymer." Root Cause: Intermolecular Self-Condensation (Polymerization).

Unlike simple aldehydes, 4-Amino-2-methylnicotinaldehyde contains both a nucleophile (4-NH₂) and an electrophile (3-CHO) on the same scaffold. While the electron-deficient pyridine ring reduces the nucleophilicity of the amine compared to aniline, the proximity and lack of protection lead to slow oligomerization via Schiff base formation (poly-imines).

Troubleshooting Protocol 1.1: Reagent Rescue & Prevention
StatusActionable StepTechnical Rationale
Prevention Store as HCl Salt Protonating the amine (

) eliminates nucleophilicity, preventing self-attack on the aldehyde.
Storage -20°C under Argon Low temperature slows kinetics; inert gas prevents autoxidation of the aldehyde to carboxylic acid.
Recovery Acid Hydrolysis If oligomerized: Dissolve gum in aqueous HCl (2M) and stir at RT for 30 min. The imine bonds are reversible under acidic conditions. Extract non-basic impurities with EtOAc, then neutralize the aqueous layer carefully to recover the monomer (use immediately).
Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways responsible for shelf-life instability.

DegradationPathways Start 4-Amino-2-methylnicotinaldehyde (Monomer) Oxidation Oxidation (Air Exposure) Start->Oxidation Condensation Self-Condensation (Room Temp / Free Base) Start->Condensation Product_Acid 4-Amino-2-methylnicotinic acid (Inert Side Product) Oxidation->Product_Acid + [O] Dimer Azomethine Dimer (Schiff Base) Condensation->Dimer - H₂O Polymer Poly-imine Oligomers (Insoluble Gum) Dimer->Polymer + Monomer Polymer->Start Acid Hydrolysis (HCl)

Figure 1: Degradation map showing the irreversible oxidation pathway versus the reversible polymerization pathway.

Module 2: Reaction Troubleshooting (Friedländer & Condensation)[1]

Issue: "Low yield in Friedländer synthesis (formation of 1,6-naphthyridines); multiple spots on TLC." Context: The reaction involves condensing the 4-amino-aldehyde with a ketone (containing an


-methylene) to form the bicyclic system.
Critical Failure Modes
  • Regioselectivity Errors: When reacting with unsymmetrical ketones (e.g., 2-butanone), the aldehyde can condense at either the methyl or methylene side, though the methylene is usually preferred electronically but sterically hindered.

  • The "Aldol-Arrest": The reaction proceeds halfway—forming the aldol adduct or the imine—but fails to dehydrate/cyclize due to steric bulk from the 2-methyl group on the pyridine ring.

Troubleshooting Guide 2.1: Optimization Matrix
ObservationProbable CauseCorrective Action
Starting material remains Deactivated nucleophileAdd a Lewis Acid catalyst (e.g.,

or

) to activate the ketone partner.
Intermediate persists (Imine) Incomplete CyclizationSwitch from base catalysis (KOH/EtOH) to acid catalysis (AcOH/Reflux or

/cat). The acid promotes the dehydration step.
Side Product: M+16 peak OxidationDegas solvents. The aldehyde oxidized to carboxylic acid before condensing.
Side Product: M+2 peak ReductionIf using alcohols as solvents with strong base at high temp, a transfer hydrogenation (Cannizzaro-type or Meerwein-Ponndorf-Verley) may reduce the aldehyde to alcohol.
Visualization: Friedländer Decision Tree

Use this workflow to determine the optimal conditions for your specific substrate.

FriedlanderWorkflow Start Start: Friedländer Reaction (Aldehyde + Ketone) Check_Ketone Is the Ketone Symmetrical? Start->Check_Ketone Sym_Yes Yes (e.g., Cyclohexanone) Check_Ketone->Sym_Yes Sym_No No (e.g., 2-Butanone) Check_Ketone->Sym_No Cond_Base Standard Condition: KOH / EtOH / Reflux Sym_Yes->Cond_Base Cond_Acid Regio-Control Condition: AcOH / cat. H₂SO₄ / 80°C Sym_No->Cond_Acid Acid favors more sub. product Analysis Analyze Crude (LCMS) Cond_Base->Analysis Cond_Acid->Analysis Issue_SM Issue: Unreacted SM Analysis->Issue_SM Issue_Inter Issue: Intermediate (M+18) Analysis->Issue_Inter Sol_Lewis Add Lewis Acid (ZnCl₂ or AuCl₃) Issue_SM->Sol_Lewis Sol_Temp Increase Temp or Switch to Microwave Issue_Inter->Sol_Temp

Figure 2: Decision tree for optimizing 1,6-naphthyridine synthesis based on ketone symmetry and reaction progress.

Module 3: Impurity Profiling (The "Mystery Peaks")

When analyzing reaction mixtures via LCMS, the following mass shifts are characteristic of 4-Amino-2-methylnicotinaldehyde side reactions.

Mass Shift (

)
IdentityMechanismSolution
+16 Carboxylic Acid Autoxidation of aldehyde group.Use fresh reagent; store under Argon.
+2 Alcohol Reduction of aldehyde (often in

/base).
Change solvent to Dioxane or DMF.
2M - 18 Dimer (Imine) Condensation of amine with aldehyde of another molecule.Acidify mobile phase (0.1% Formic Acid) to hydrolyze dimer on-column for clearer analysis.
+14 Methylated Reaction with MeOH (if used as solvent with acid).Avoid MeOH in acidic conditions; formation of acetals or N-methylation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the commercially available HCl salt directly in the Friedländer reaction? A: Yes, and it is often preferred. The HCl salt is more stable. However, you must add a stoichiometric amount of base (e.g., Triethylamine or NaOAc) to the reaction mixture in situ to liberate the free amine for the initial nucleophilic attack.

Q2: Why does the 2-methyl group matter? It's not at the reaction center. A: The 2-methyl group is ortho to the aldehyde at position 3. This creates significant steric hindrance. While it doesn't prevent the reaction, it slows down the rotation required for the final cyclization step, often trapping the reaction at the intermediate stage. Higher temperatures (100°C+) or microwave irradiation are often required to overcome this rotational barrier.

Q3: My product is fluorescent. Is this an impurity? A: Likely not. 1,6-naphthyridines are known fluorophores. However, verify purity by HPLC, as some oligomeric side products can also be highly fluorescent.

References

  • Synthesis of 1,6-naphthyridines: "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." Royal Society of Chemistry. Link

  • Amino Aldehyde Instability: "Unprotected Amino Aldehydes in Organic Synthesis." Yudin Group, University of Toronto. Link

  • Friedländer Mechanism & Troubleshooting: "The Friedländer Synthesis of Quinolines." Organic Reactions.[1][2][3][4][5][6] Link

  • General Pyridine Reactivity: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Semantic Scholar. Link

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-Amino-2-methylnicotinaldehyde Derivatives

Welcome to the technical support center for the chromatographic purification of 4-Amino-2-methylnicotinaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 4-Amino-2-methylnicotinaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these polar, basic compounds. The inherent chemical properties of these molecules, namely the basicity of the pyridine nitrogen and the primary amine, often lead to challenging chromatographic behavior on standard silica gel. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Amino-2-methylnicotinaldehyde derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Streaking) in Flash or HPLC Chromatography

Q: I am observing significant peak tailing for my 4-Amino-2-methylnicotinaldehyde derivative on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing is a common problem when purifying basic compounds like aminopyridines on standard silica gel.[1] The primary cause is strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This leads to a non-ideal adsorption/desorption process, resulting in a "tailing" or "streaking" peak.

Potential Causes & Solutions:

  • Acid-Base Interactions with Silica: The free silanol groups on the silica surface are acidic and can strongly interact with the basic amine and pyridine functionalities of your molecule.[2]

    • Solution 1: Use of Mobile Phase Modifiers. The most common solution is to add a small amount of a competing base to your mobile phase. This base will "mask" the acidic silanol sites, preventing your compound from interacting too strongly.[2][4]

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% (v/v) to your mobile phase.[1] TEA is a common choice for flash chromatography.[5][6]

      • Ammonia Solution: A solution of 7N ammonia in methanol can also be used as an additive, typically at 0.5-2%.

    • Solution 2: pH Adjustment (for Reversed-Phase HPLC). When using reversed-phase chromatography, adjusting the pH of the aqueous mobile phase can significantly improve peak shape. For basic compounds, using a low pH (e.g., 2.5-4 with formic acid or trifluoroacetic acid) will protonate the analyte and suppress the ionization of residual silanols.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the amount of sample injected onto the column.[3] Perform a loading study to determine the maximum sample capacity for your column.

  • Column Quality: Older or lower-quality silica columns may have a higher concentration of acidic silanol groups or metal contaminants, which can exacerbate tailing.

    • Solution: Use high-purity, modern "Type B" silica columns, which are less acidic and have fewer metal impurities.[2] Consider using end-capped columns where the silanol groups are chemically deactivated.

Issue 2: Low or No Recovery of the Compound from the Column

Q: My compound seems to be irreversibly stuck to the silica gel column. I'm getting very low recovery after purification. What's happening?

A: Irreversible adsorption is a significant risk with highly basic or polar compounds on silica gel. The strong interactions that cause peak tailing can, in extreme cases, lead to your compound not eluting at all. On-column degradation can also be a factor, as the acidic silica surface can catalyze the decomposition of sensitive molecules.[4]

Potential Causes & Solutions:

  • Irreversible Adsorption: The interaction between your polar, basic compound and the acidic silica is too strong for the mobile phase to overcome.

    • Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the column with a solvent system containing a base, such as 1-3% triethylamine in your starting eluent.[4] This neutralizes the most active sites.

    • Solution 2: Switch to an Alternative Stationary Phase. If your compound is particularly basic, silica gel may not be the best choice.

      • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[5]

      • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica, which shields the acidic silanols and provides a more inert surface for basic compounds.[6]

      • Reversed-Phase (C18) Flash Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography can be an excellent alternative, avoiding the issues with silica altogether.[6]

  • On-Column Degradation: The acidic nature of silica gel can cause some aminopyridine derivatives to degrade during the purification process.

    • Solution: Besides using the alternative stationary phases mentioned above, minimizing the time your compound spends on the column is crucial. Use a faster flow rate and a steeper solvent gradient.

Issue 3: Co-elution with Impurities

Q: I am struggling to separate my target compound from a closely-related impurity. How can I improve the resolution?

A: Achieving good separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves modifying the mobile phase, the stationary phase, or even changing the chromatography mode entirely.

Potential Causes & Solutions:

  • Insufficient Selectivity: The chosen stationary and mobile phase combination does not provide enough difference in interaction for your compound and the impurity.

    • Solution 1: Optimize the Mobile Phase.

      • Change Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination, such as dichloromethane/methanol. The change in solvent properties can alter the selectivity.

      • Adjust pH (HPLC): Even small changes in the mobile phase pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.[2]

    • Solution 2: Change the Stationary Phase. Different stationary phases interact with molecules in different ways.

      • Normal Phase: If you are using silica, try a cyano- or diol-bonded phase. These offer different polar interactions.[7]

      • Reversed Phase: If using C18, a phenyl-hexyl or an embedded polar group (EPG) column can provide alternative selectivity.[4]

    • Solution 3: Explore Other Chromatographic Modes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase.[8][9][10][11] It uses a polar stationary phase (like silica or a diol column) with a high-organic, aqueous mobile phase.[10][11]

      • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase and is often used for purifying polar and chiral compounds.[12][13] It can offer very different selectivity compared to HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode to start with for purifying a new 4-Amino-2-methylnicotinaldehyde derivative?

A1: For a new derivative, it's best to start with a simple Thin Layer Chromatography (TLC) analysis to gauge its polarity.

  • If the compound shows good mobility and spot shape in a normal-phase system (e.g., hexane/ethyl acetate or DCM/methanol) with the addition of a small amount of base (0.1-1% TEA), then normal-phase flash chromatography on silica gel is a good starting point.

  • If the compound is very polar and streaks badly on silica TLC even with additives, or if it doesn't move from the baseline, you should consider alternative techniques. Reversed-phase (if the compound has some non-polar character) or HILIC are excellent next steps.[11][14] HILIC is particularly well-suited for very polar, hydrophilic compounds.[9][15]

Q2: My compound is not stable and seems to decompose on the chromatography column. What can I do?

A2: Stability is a key concern for many aminopyridine derivatives.[1][16][17] The acidic surface of silica can promote degradation.[4]

  • Neutralize the Stationary Phase: Pre-treat your silica column with a basic solution as described in Troubleshooting Issue 2.[4]

  • Use a More Inert Stationary Phase: Switch to neutral alumina, amine-functionalized silica, or use reversed-phase chromatography.

  • Work Quickly and at Low Temperature: Minimize the time the compound is in contact with the stationary phase by using faster flow rates. If possible, perform the purification at a reduced temperature.

  • Protect from Light and Air: Some derivatives may be sensitive to oxidation or light.[1] Handle the compound under an inert atmosphere (nitrogen or argon) if necessary.

Q3: Can I use mobile phase additives like Triethylamine (TEA) with Mass Spectrometry (MS) detection?

A3: While TEA is excellent for improving peak shape, it can cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity. For LC-MS applications, it is better to use volatile, MS-friendly modifiers.

  • For low pH (positive ion mode): Use 0.1% formic acid or 0.1% acetic acid.

  • For high pH (negative ion mode): Use a volatile base like ammonium hydroxide or ammonium formate (e.g., 10 mM).

Data & Protocols

Table 1: Common Mobile Phase Modifiers for Purifying Basic Compounds
ModifierTypical ConcentrationChromatography ModePurpose & NotesMS Compatibility
Triethylamine (TEA) 0.1 - 2% (v/v)Normal Phase (Flash)Acts as a competing base to mask acidic silanol sites and reduce peak tailing.[1][2]Poor (Causes ion suppression)
Ammonia (in MeOH) 0.5 - 2% (v/v) of 7N solutionNormal Phase (Flash)Similar to TEA, effective at neutralizing silica surface.Moderate (Better than TEA, but can still suppress signal)
Formic Acid 0.1% (v/v)Reversed Phase (HPLC)Protonates basic analytes and suppresses silanol ionization at low pH.[2]Excellent
Ammonium Hydroxide 0.1% (v/v)Reversed Phase (HPLC)Used for high pH methods to keep basic analytes neutral.Good
Ammonium Formate 10 - 20 mMReversed Phase / HILICActs as a buffer and is highly MS-compatible.[4]Excellent
Experimental Protocol: General Method for Flash Chromatography Purification

This protocol provides a general workflow for purifying a 4-Amino-2-methylnicotinaldehyde derivative using normal-phase flash chromatography.

  • TLC Method Development:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or THF).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 80:20 Hexane:EtOAc, then try 95:5 DCM:MeOH).

    • Add 0.5% TEA to your chosen eluent and run another TLC plate to observe the improvement in spot shape.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.35.

  • Column Packing and Equilibration:

    • Select a silica gel column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

    • Equilibrate the column by flushing it with at least 3-5 column volumes (CV) of your starting mobile phase (e.g., 100% hexane or the non-polar component of your gradient). Ensure 0.5% TEA is included if you saw improvement on TLC.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude sample in a minimal amount of a strong solvent (like DCM or THF), then dilute it with the non-polar component of your mobile phase before injecting it onto the column.

    • Solid Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of your column. This method often gives better resolution.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A typical gradient might be from 100% Hexane to 100% Ethyl Acetate over 10-15 CV.

    • Collect fractions throughout the run and monitor the elution of your compound using TLC.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator. Be aware that removing all traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.

Visualization of Workflows
Diagram 1: Troubleshooting Poor Peak Shape

G start Poor Peak Shape (Tailing/Streaking) q1 Is the column overloaded? start->q1 s1 Reduce sample load or use a larger column q1->s1 Yes q2 Are you purifying a basic compound on silica? q1->q2 No end_node Improved Peak Shape s1->end_node s2 Add a competing base to the mobile phase (e.g., 0.5% TEA) q2->s2 Yes q3 Is the column old or of low quality? q2->q3 No s2->end_node s3 Switch to a high-purity, end-capped column q3->s3 Yes s4 Consider alternative stationary phase (Alumina, Amine-silica) q3->s4 No s3->end_node s4->end_node

Caption: A decision tree for troubleshooting poor peak shape.

Diagram 2: Selecting a Purification Strategy

G start Start: New 4-Amino-2-methyl- nicotinaldehyde Derivative check_polarity Run TLC on Silica Gel (e.g., Hex/EtOAc & DCM/MeOH) start->check_polarity is_polar Is the compound very polar? (Rf < 0.1 or severe streaking) check_polarity->is_polar normal_phase Normal Phase Flash Chromatography - Use Silica Gel - Add 0.5% TEA to eluent is_polar->normal_phase No alternative_q Does the compound have some non-polar character? is_polar->alternative_q Yes reversed_phase Reversed-Phase Chromatography - Use C18 column - Use aqueous/organic mobile phase (e.g., Water+0.1% FA / ACN) alternative_q->reversed_phase Yes hilic HILIC - Use Silica, Diol, or Amide column - High organic mobile phase (e.g., 95:5 ACN:Water + buffer) alternative_q->hilic No

Sources

Troubleshooting

Technical Support Center: Optimizing Yields in 4-Amino-2-methylnicotinaldehyde Workflows

Welcome to the Technical Support Center for 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) [1]. As a highly adaptable intermediate, this compound is prized for its dual reactivity: it possesses both a nucleophilic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) [1]. As a highly adaptable intermediate, this compound is prized for its dual reactivity: it possesses both a nucleophilic amino group at the C4-position and an electrophilic formyl group at the C3-position[1]. This bifunctionality makes it a critical building block for synthesizing complex fused heterocycles, such as pyrido[4,3-d]pyrimidines and 1,6-naphthyridines, which are prevalent in drug development[1][2].

However, this same reactivity profile introduces unique causality-driven challenges—such as self-condensation, regioselectivity issues, and thermal degradation—during both its preparation and downstream application. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your reaction yields.

Part 1: Troubleshooting Upstream Synthesis (Scaffold Preparation)

Q1: Why am I getting poor yields and multiple regioisomers during the Vilsmeier-Haack formylation of 4-amino-2-methylpyridine?

Causality & Mechanism: The presence of the electron-donating amino group at C4 and the methyl group at C2 strongly activates the pyridine ring[1]. While this facilitates electrophilic aromatic substitution, it makes both the C3 and C5 positions highly electron-rich. Consequently, Vilsmeier-Haack formylation (using POCl₃/DMF) lacks strict regiocontrol, leading to an inseparable mixture of 3-formyl and 5-formyl isomers, drastically reducing the yield of the target C3-aldehyde[1]. Actionable Solution: Abandon direct formylation. Instead, utilize a controlled oxidation strategy starting from a pre-functionalized precursor such as (4-amino-2-methylpyridin-3-yl)methanol. Using mild oxidants like activated Manganese Dioxide (MnO₂) prevents over-oxidation to the carboxylic acid while securing 100% regioselectivity[1].

Q2: When synthesizing the compound via nucleophilic substitution of 4-halo-2-methylnicotinaldehyde with ammonia, my product degrades into a dark tar. How can I prevent this?

Causality & Mechanism: Substituting a halogen at the 4-position with an amine typically requires high thermodynamic input (80–120°C)[1]. However, once the primary amino group is formed, the molecule contains both a primary amine and an aldehyde. Under prolonged heating, these functional groups undergo rapid intermolecular self-condensation, forming polymeric Schiff bases (imines)[1]. Actionable Solution: The thermal degradation window must be minimized. Transition the reaction from conventional batch heating to microwave irradiation . This accelerates the nucleophilic substitution kinetics, reducing the reaction time from hours to minutes and preventing the secondary imine condensation cascade[1][3].

G N1 4-Halo-2-methylnicotinaldehyde (Nucleophilic Substitution) Target 4-Amino-2-methylnicotinaldehyde (Target Scaffold) N1->Target NH3 / 80-120°C (Risk: Thermal Degradation) N2 (4-Amino-2-methylpyridin-3-yl)methanol (Controlled Oxidation) N2->Target MnO2 / RT (Risk: Over-oxidation) N3 4-Amino-2-methylpyridine (Vilsmeier-Haack Formylation) N3->Target POCl3 + DMF (Risk: Regioselectivity C3 vs C5)

Caption: Common synthetic routes to 4-Amino-2-methylnicotinaldehyde and their associated mechanistic risks.

Part 2: Troubleshooting Downstream Cascade Reactions

Q3: I am attempting a multi-component synthesis of pyrido[4,3-d]pyrimidines using 4-amino-2-methylnicotinaldehyde and malononitrile, but my yield is below 40%. What is going wrong?

Causality & Mechanism: This multi-component transformation is a sequential cascade[1]. It must initiate with a Knoevenagel condensation between the electrophilic aldehyde and the active methylene (CH-acid) to form an electron-deficient double bond. Only then can the C4-amino group perform an intramolecular Michael addition to close the ring[1]. If the initial Knoevenagel step is sluggish (often due to water accumulation pushing the equilibrium backward), the free amino group will preferentially react with the aldehyde of a neighboring molecule, forming dead-end imine dimers[1]. Actionable Solution: Drive the Knoevenagel equilibrium forward aggressively. Use a Dean-Stark apparatus to remove water continuously, or employ a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O) under solvent-free microwave conditions to force the cascade to completion before dimerization can occur[3].

Cascade Start 4-Amino-2-methylnicotinaldehyde + Active Methylene (CH-Acid) Step1 Knoevenagel Condensation (Aldehyde Reactivity) Start->Step1 Base Catalysis (-H2O) Step2 Michael Addition (Amino Nucleophilicity) Step1->Step2 Formation of Electron-Deficient Alkene Step3 Intramolecular Cyclization Step2->Step3 Nucleophilic Attack by C4-NH2 Product Pyrido[4,3-d]pyrimidine Fused Heterocycle Step3->Product Aromatization

Caption: Mechanistic pathway of the multi-component cascade reaction yielding pyrido[4,3-d]pyrimidines.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of the pyrido[4,3-d]pyrimidine cascade reaction. Microwave irradiation combined with solvent-free conditions provides the highest thermodynamic efficiency while suppressing side reactions[1][3].

Reaction ConditionCatalystTimeYield (%)Primary Impurity / Failure Mode
Ethanol, Reflux (Batch)Piperidine (Base)12 Hours38%High levels of intermolecular imine dimers.
Toluene, Reflux (Dean-Stark)Piperidine (Base)8 Hours65%Moderate dimerization; incomplete aromatization.
Solvent-Free (Batch)BF₃·Et₂O (Acid)4 Hours72%Charring/thermal degradation of the scaffold.
Solvent-Free (Microwave) BF₃·Et₂O (Acid) 15 Minutes 89% Trace unreacted starting material.

Part 4: Validated Experimental Protocols

Protocol A: Controlled Oxidation to 4-Amino-2-methylnicotinaldehyde

Objective: Synthesize the target scaffold without over-oxidation or regioselectivity issues[1].

  • Preparation: Dissolve 10.0 mmol of (4-amino-2-methylpyridin-3-yl)methanol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidation: Add 50.0 mmol (5 equivalents) of activated Manganese Dioxide (MnO₂). Note: The large excess is required due to the heterogeneous nature of the reagent.

  • Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 16 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the alcohol precursor is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad with an additional 30 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-Amino-2-methylnicotinaldehyde as a pale yellow solid. Store immediately under inert gas at -20°C to prevent self-condensation.

Protocol B: Microwave-Assisted Synthesis of Pyrido[4,3-d]pyrimidines

Objective: Execute a high-yield multi-component cascade reaction[1][3].

  • Preparation: In a microwave-safe 10 mL glass vial, combine 1.0 mmol of 4-Amino-2-methylnicotinaldehyde, 1.1 mmol of malononitrile (CH-acid), and 1.2 mmol of the chosen alcohol component.

  • Catalysis: Add 3 drops of Boron trifluoride etherate (BF₃·Et₂O) to act as a Lewis acid catalyst. Do not add any solvent.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave synthesizer. Irradiate at 120°C with a power limit of 150 W for exactly 15 minutes.

  • Purification: Allow the vessel to cool to room temperature. The crude product will solidify. Triturate the solid with cold ethanol (5 mL), filter, and dry under a vacuum to yield the pure pyrido[4,3-d]pyrimidine derivative.

References

  • Benchchem. "4-Amino-2-methylnicotinaldehyde - Applications in Advanced Organic Synthesis." Benchchem.
  • ResearchGate. "4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedlander type synthesis.
  • National Institutes of Health (NIH). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

Sources

Optimization

Troubleshooting guide for the synthesis of 4-Amino-2-methylnicotinaldehyde

Welcome to the Technical Support Center for Advanced Pyridine Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-Amino-2-methylnicotinaldehyde (4-amino-2-methylpyridine-3-carboxaldehyde).

This compound is a highly versatile building block, featuring a nucleophilic amino group and an electrophilic aldehyde function, making it a critical intermediate for synthesizing fused pyrimidines and complex pharmaceutical agents[1]. However, achieving regioselective formylation at the C3 position of the pyridine ring is notoriously difficult due to the inherent electron deficiency of the heterocycle and the competing acidity of the C2-methyl protons.

Below is a comprehensive, field-proven troubleshooting guide and standard operating procedure (SOP) utilizing the Directed ortho-Metalation (DoM) strategy.

Mechanistic Workflow: Directed ortho-Metalation (DoM)

To bypass the limitations of standard electrophilic aromatic substitution (like the Vilsmeier-Haack reaction, which often fails on pyridines[1]), we employ a DoM strategy. By protecting the C4-amine with a Directing Metalation Group (DMG), we can exploit the Complex-Induced Proximity Effect (CIPE) to selectively guide a strong lithium base to the C3 position[2].

Pathway SM 4-Amino-2-methylpyridine Prot N-Protection (PivCl / Et3N) Installs Directing Group SM->Prot Step 1: Mask NH2 DoM Directed ortho-Metalation (n-BuLi, TMEDA, THF, -78 °C) Prot->DoM Step 2: CIPE Effect (C3-Lithiation) Formyl Electrophilic Quench (Anhydrous DMF) DoM->Formyl Step 3: Nucleophilic Attack Deprot Acidic Deprotection (HCl, Reflux) Formyl->Deprot Step 4: Hydrolysis Prod 4-Amino-2-methylnicotinaldehyde Deprot->Prod Step 5: Neutralization

Fig 1: Mechanistic workflow for synthesis via Directed ortho-Metalation (DoM).

Standard Operating Procedure (SOP)

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the intermediate via TLC or LC-MS.

Step 1: Installation of the Directing Metalation Group (DMG)

  • Dissolve 4-amino-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add pivaloyl chloride (PivCl, 1.1 eq). Causality: The pivaloyl group is chosen because its steric bulk prevents nucleophilic attack by n-BuLi on the amide carbonyl during the subsequent metalation step[2].

  • Stir at room temperature for 4 hours. Wash with saturated NaHCO₃, extract, dry over Na₂SO₄, and concentrate to yield N-(2-methylpyridin-4-yl)pivalamide.

Step 2 & 3: Regioselective Lithiation and Formylation

  • Dissolve the protected intermediate in strictly anhydrous THF (0.1 M concentration) under argon.

  • Add N,N,N',N'‐tetramethylethylenediamine (TMEDA, 2.5 eq). Causality: TMEDA acts as a bidentate ligand that breaks down n-BuLi aggregates (hexamers/tetramers) into highly reactive monomers, significantly increasing basicity and facilitating the CIPE[2].

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.5 eq of a 2.5 M solution in hexanes) dropwise. The first equivalent deprotonates the amide N-H; the second equivalent metalates the C3 position. Stir for 2 hours at -78 °C.

  • Add freshly distilled anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature[3].

  • Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate.

Step 4: Deprotection

  • Suspend the crude formylated intermediate in 3M aqueous HCl.

  • Reflux at 100 °C for 12 hours to cleave the pivaloyl group[3].

  • Cool to 0 °C and carefully neutralize to pH 7 using 2M NaOH. Warning: Over-basification will cause the target amino-aldehyde to polymerize. Extract with EtOAc to isolate 4-Amino-2-methylnicotinaldehyde .

Troubleshooting & FAQ

Q1: My LC-MS shows formylation occurred at the C2-methyl group instead of the C3 position. How do I fix this regioselectivity issue? Analysis: You are observing lateral metalation. The protons on the C2-methyl group are kinetically more acidic than the C3 aromatic proton. Solution: This is a temperature and coordination issue. The C3 position is the thermodynamic product dictated by the proximity of the DMG[2]. Ensure your reaction is kept strictly at -78 °C during the n-BuLi addition and the 2-hour stirring phase. If the internal temperature rises above -60 °C, the lithium will migrate to the C2-methyl group. Verify that your TMEDA is anhydrous and freshly distilled, as it is strictly required to enforce the CIPE at the C3 position.

Q2: The formylation yield is extremely low (<20%), and I am recovering mostly unreacted protected starting material. What went wrong? Analysis: The organolithium intermediate was quenched by moisture before the DMF could react, or the DMF was wet. Solution: n-BuLi is highly sensitive. Ensure your THF is dried over sodium/benzophenone or dispensed from a solvent purification system. Furthermore, DMF degrades over time, absorbing water and releasing dimethylamine. You must use freshly distilled DMF (distilled over CaH₂ under reduced pressure)[2].

Q3: Can I use the Vilsmeier-Haack reaction instead to avoid using pyrophoric n-BuLi? Analysis: While the electron-donating C4-amino and C2-methyl groups theoretically activate the pyridine ring for electrophilic aromatic substitution, Vilsmeier-Haack formylation (POCl₃/DMF) on this specific scaffold is notoriously inefficient[1]. Solution: The strongly acidic conditions of the Vilsmeier reagent protonate the pyridine nitrogen and the C4-amino group, drastically reducing the electron density of the ring and preventing electrophilic attack at C3. If you must avoid DoM, the best alternative is the de novo synthesis of a (4-amino-2-methylpyridin-3-yl)methanol precursor, followed by mild oxidation using Dess-Martin Periodinane (DMP) or MnO₂[1].

Q4: During the final deprotection step, my product turns into an insoluble black tar. Why? Analysis: 4-Aminoaldehydes are highly reactive and prone to intermolecular Schiff base formation (self-condensation) and polymerization, especially under basic conditions or high heat. Solution: Do not over-basify during the neutralization step. Stop exactly at pH 7.0. Alternatively, avoid neutralizing entirely: evaporate the HCl/water under reduced pressure to isolate the product as a stable hydrochloride salt. Store the final product under argon at -20 °C.

Quantitative Data: Comparison of Synthetic Routes

To assist in route scouting, the following table summarizes the quantitative metrics of different formylation strategies for this specific scaffold.

Synthetic RoutePrimary ReagentsRegioselectivity (C3:Other)Typical YieldScalabilityKey Mechanistic Limitation
Directed ortho-Metalation n-BuLi, TMEDA, DMF> 95:565 - 75%ModerateRequires cryogenic control (-78 °C) to prevent lateral metalation.
Vilsmeier-Haack POCl₃, DMFMixed (C3/C5)< 15%HighPyridine protonation drastically lowers ring nucleophilicity.
Alcohol Oxidation MnO₂ or DMPN/A (Pre-directed)85 - 95%HighRequires a multi-step synthesis to obtain the alcohol precursor.

References

  • Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites | Journal of Medicinal Chemistry (ACS) |[Link]

  • Directed Metalation: A Survival Guide | Baran Lab (Scripps Research) |[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for 4-Amino-2-methylnicotinaldehyde

Welcome to the Technical Support Center for 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) . This compound is a highly versatile building block, prized for its role in constructing fused heterocyclic systems like 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-2-methylnicotinaldehyde (CAS: 1060809-70-2) . This compound is a highly versatile building block, prized for its role in constructing fused heterocyclic systems like 1,8-naphthyridines via Friedländer condensation [1]. However, the very structural features that make it useful—a nucleophilic primary amine and an electrophilic aldehyde on a pyridine scaffold—also make it inherently unstable under certain environmental and reaction conditions.

This guide is designed for researchers and drug development professionals to understand the causality of these stability issues and implement field-proven protocols to mitigate them.

Part 1: The Causality of Instability (Mechanistic Overview)

To effectively troubleshoot, you must first understand the chemical behavior of the molecule. 4-Amino-2-methylnicotinaldehyde is a bifunctional molecule, which introduces two primary degradation pathways:

  • Auto-Oxidation: The formyl group (-CHO) is highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and light, converting the aldehyde into 4-amino-2-methylnicotinic acid.

  • Intermolecular Condensation (Oligomerization): Because the molecule possesses both an electron-rich amino group (-NH₂) and an electron-deficient aldehyde, it can undergo spontaneous intermolecular Schiff base formation. The amine of one molecule attacks the aldehyde of another, leading to dimers, oligomers, and eventually insoluble polymeric resins [2]. This process is accelerated by heat, high concentrations, and basic pH.

Degradation A 4-Amino-2-methylnicotinaldehyde (Intact Molecule) B Auto-Oxidation (O2, Light) A->B C Intermolecular Condensation (Heat, High Conc.) A->C D 4-Amino-2-methylnicotinic acid (Carboxylic Acid) B->D E Schiff Base Oligomers (Polymerization) C->E

Mechanistic pathways of degradation for 4-Amino-2-methylnicotinaldehyde.

Part 2: Troubleshooting FAQs

Q1: My solid compound arrived light yellow but has turned dark brown over a few weeks. What happened, and can I still use it? A: The darkening is a classic visual indicator of intermolecular condensation (Schiff base polymerization) and partial oxidation [3]. The conjugated double bonds formed during oligomerization shift the absorption spectrum into the visible range, causing the dark color. You should discard the material if the purity has dropped below your required threshold, as the oligomers will interfere with stoichiometric calculations and introduce side reactions.

Q2: I am observing multiple peaks in my HPLC chromatogram for a freshly prepared stock solution. How can I prevent this? A: If you dissolve the compound in a neutral or basic protic solvent at high concentrations, it will rapidly begin to condense with itself. To prevent this during analysis, prepare the stock solution at a highly dilute concentration (< 1 mg/mL) and use an acidic diluent (e.g., 0.1% Formic Acid in Acetonitrile). The acid protonates the primary amine (-NH₃⁺), rendering it non-nucleophilic and temporarily halting the condensation reaction.

Q3: How does pH affect the stability of the compound in aqueous reaction media? A:

  • Low pH (< 4): The amine is protonated, preventing Schiff base formation. However, if you are in an alcoholic solvent, the acid can catalyze the formation of an acetal at the aldehyde group.

  • Neutral to High pH (> 7): The amine is fully deprotonated and highly nucleophilic. This accelerates both intra/intermolecular condensation and Friedländer-type side reactions if active methylene impurities are present[1].

Part 3: Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative triggers for degradation and the corresponding mitigation strategies.

Degradation PathwayPrimary TriggersObserved Analytical EffectMitigation Strategy
Auto-Oxidation O₂, Light, Transition metalsAppearance of -COOH peak in HPLC; M+16 in LC-MS.Store under Argon/N₂; use amber vials; add EDTA to aqueous buffers.
Oligomerization High concentration (>10 mM), Heat (>40°C), Basic pHBroad, late-eluting peaks on HPLC; insoluble dark precipitate.Keep solutions dilute; prepare immediately before use; maintain slightly acidic pH.
Thermal Degradation Prolonged heatingLoss of assay yield; complex NMR baseline.Store solid at 2-8°C or -20°C [3]; use microwave-assisted synthesis for rapid heating [1].

Part 4: Experimental Protocols

Protocol 1: Inert Handling and Storage Procedure

This protocol is self-validating: if followed correctly, the compound will maintain >98% purity for up to 6 months.

  • Environment: Always open the original manufacturer vial inside a glove box or a controlled environment purged with Argon or high-purity Nitrogen.

  • Aliquotting: Do not repeatedly freeze-thaw or expose the bulk powder to ambient humidity. Weigh out single-use aliquots into amber glass vials.

  • Sealing: Flush the headspace of each aliquot vial with Argon for 10 seconds. Cap tightly with a PTFE-lined septum.

  • Storage: Store the solid aliquots at 2-8°C (short-term, <1 month) or -20°C (long-term, >1 month) [3].

  • Validation: Before use, allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

Protocol 2: Stability-Indicating HPLC Method

This methodology ensures that the analytical technique itself does not induce degradation.

  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA protonates the amine, locking the molecule in a stable state during the autosampler queue.

  • Sample Preparation: Dissolve the solid to a concentration of 0.5 mg/mL. Vortex for 10 seconds and immediately transfer to an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 100 Å, 2.1 x 50 mm, 1.7 µm (e.g., UPLC).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: A rapid gradient minimizes the time the compound spends on the column, reducing on-column degradation.

    • Autosampler Temp: 4°C.

    • Detection: UV at 254 nm and 275 nm.

Workflow Start Observe Instability (Color Change / Extra HPLC Peaks) CheckState Is it Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution Action1 Store at 2-8°C Under Argon/N2 Solid->Action1 Action2 Prepare Fresh, Keep Dilute & pH < 7 Solution->Action2

Troubleshooting workflow for handling and analyzing 4-Amino-2-methylnicotinaldehyde.

References

  • Marco-Contelles, J., et al. "Recent Advances in the Friedländer Reaction." Chemical Reviews, ResearchGate. Available at: [Link]

Optimization

Technical Support Center: Synthesis of 4-Amino-2-methylnicotinaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of 4-Amino-2-methylnicotinaldehyde. As a crucial building block in medicinal chemistry, achieving high purity of this compound is paramount. This document addresses common impurities, their origins, and effective removal strategies.

I. Troubleshooting Common Impurities

The synthesis of 4-Amino-2-methylnicotinaldehyde can be susceptible to the formation of various impurities that can complicate purification and impact downstream applications. Understanding the source of these impurities is the first step toward effective removal.

Issue 1: Presence of Unreacted Starting Materials or Intermediates

Symptoms:

  • TLC analysis shows spots corresponding to the starting materials (e.g., 2-chloro-4-aminonicotinaldehyde or a protected precursor).

  • NMR spectrum displays peaks that can be assigned to starting material protons.

  • Lower than expected yield of the final product.

Root Cause Analysis: Incomplete reactions are a frequent cause of starting material contamination. This can be due to several factors including insufficient reaction time, suboptimal temperature, or deactivated reagents. For instance, in syntheses involving organometallic reagents, moisture or air can quench the reagent, leading to an incomplete reaction.

Troubleshooting Workflow:

Troubleshooting

Monitoring the progress of 4-Amino-2-methylnicotinaldehyde reactions by TLC or HPLC

Executive Summary & Molecule Profile 4-Amino-2-methylnicotinaldehyde is a bifunctional pyridine intermediate critical in the synthesis of naphthyridines and kinase inhibitors (e.g., via Friedländer condensation). Its ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

4-Amino-2-methylnicotinaldehyde is a bifunctional pyridine intermediate critical in the synthesis of naphthyridines and kinase inhibitors (e.g., via Friedländer condensation). Its analysis is complicated by its dual chemical nature: it possesses a basic nitrogen (pyridine ring + amine) and a reactive electrophile (aldehyde).

Key Analytical Challenges:

  • TLC Streaking: The basic amine interacts strongly with acidic silanols on silica plates.[1][2]

  • HPLC Tailing: Similar silanol interactions cause severe peak asymmetry.

  • Hemiacetal Artifacts: The aldehyde group reacts reversibly with alcoholic solvents (Methanol), creating "ghost peaks" or peak splitting.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Common Issues & Solutions

Q: My compound appears as a long streak rather than a distinct spot. How do I fix this? A: This is caused by the protonation of the basic pyridine nitrogen and the amino group by the slightly acidic silica gel. The ionized molecule "drags" along the plate.

  • The Fix: "Deactivate" the silica. Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Alternative: Pre-wash the TLC plate by running it in a chamber with 5% TEA in Methanol, then dry it before spotting your sample.

Q: The spot disappears or turns brown before I can elute it. A: Nicotinaldehydes are prone to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH), which stays at the baseline.

  • The Fix:

    • Spot the plate heavily but quickly.

    • Elute immediately; do not let the spotted plate sit dry for more than 2 minutes.

    • Store the solid compound under Nitrogen/Argon at 4°C.

Q: Which visualization stain is best? A: Since the molecule has multiple functional groups, use a multi-modal approach to confirm identity:

  • UV (254 nm): Primary visualization (Pyridine ring).

  • 2,4-DNP (Dinitrophenylhydrazine): Stains Orange/Red (Specific to Aldehyde).

  • Ninhydrin: Stains Yellow/Orange (Specific to the aromatic primary amine—note that aromatic amines often stain less intensely purple than aliphatic ones).

TLC Decision Workflow

TLC_Workflow Start Start TLC Analysis Check_Streak Is the spot streaking? Start->Check_Streak Add_Base Add 1% TEA to Solvent or Pre-wash Plate Check_Streak->Add_Base Yes Check_Stability Does spot disappear/darken? Check_Streak->Check_Stability No Add_Base->Check_Stability Protect Oxidation Detected: Spot fast & Elute immediately Check_Stability->Protect Yes Stain_Select Confirm Identity Check_Stability->Stain_Select No Protect->Stain_Select

Figure 1: Decision tree for optimizing TLC conditions for basic aldehydes.

Module 2: HPLC Method Development & Troubleshooting

Method Parameters (Recommended)
ParameterRecommendationScientific Rationale
Column C18 (Base Deactivated) or C18-Hybrid Standard silica C18 will cause tailing. Hybrid particles (e.g., XBridge, Gemini) resist high pH.
Mobile Phase A 10 mM Phosphate Buffer (pH 2.5) OR 10 mM Ammonium Bicarbonate (pH 8.5) Low pH: Protonates all nitrogens (positive charge), elutes faster, good shape. High pH: Keeps nitrogens neutral, better retention, requires hybrid column.[2]
Mobile Phase B Acetonitrile (ACN) CRITICAL: Avoid Methanol to prevent hemiacetal formation (see FAQ below).
Detection UV 254 nm The pyridine ring has strong absorption here.
Flow Rate 1.0 mL/minStandard.
HPLC FAQs

Q: I see two peaks for my pure standard when using Methanol/Water. Is my sample impure? A: Likely not. In methanol, electron-deficient aldehydes (like nicotinaldehydes) exist in equilibrium with their hemiacetal form.

  • Mechanism: R-CHO + MeOH <-> R-CH(OH)(OMe)

  • The Fix: Switch your organic modifier to Acetonitrile (ACN) . ACN is aprotic and cannot form hemiacetals, likely collapsing the split peaks into a single sharp peak.

Q: My peak is tailing severely (Tailing Factor > 2.0). A: The basic pyridine nitrogen is interacting with residual silanols on the column stationary phase.[2]

  • The Fix (Acidic Route): Lower pH to ~2.5 using Phosphate buffer. At this pH, silanols are protonated (neutral) and less interactive.[2]

  • The Fix (Ion Pairing): Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to the mobile phase. These act as "sacrificial bases" that block the active sites on the column.

Q: The retention time is shifting between runs. A: Nicotinaldehydes are pH-sensitive. Small fluctuations in mobile phase pH can significantly alter the ionization state (and thus polarity) of the molecule.[2]

  • The Fix: Ensure your buffer capacity is sufficient (at least 10-20 mM) and the pH is strictly controlled. Avoid simple "0.1% Formic Acid" if shifts persist; use a true buffer.

HPLC Optimization Workflow

HPLC_Workflow Start Initial HPLC Run (Water/MeOH) Check_Split Are peaks split? Start->Check_Split Switch_ACN Switch MeOH to Acetonitrile (Prevent Hemiacetal) Check_Split->Switch_ACN Yes Check_Tail Is Tailing Factor > 1.5? Check_Split->Check_Tail No Switch_ACN->Check_Tail Adjust_pH Add Buffer: Acidic (pH 2.5) or Basic (pH 8.5) Check_Tail->Adjust_pH Yes Final Validated Method Check_Tail->Final No Adjust_pH->Final

Figure 2: Step-by-step logic for eliminating chromatographic artifacts.

Module 3: Reaction Monitoring (Friedländer Synthesis)

Context: 4-Amino-2-methylnicotinaldehyde is frequently condensed with ketones (e.g., cyclohexanone, acetophenones) to form polycyclic systems.

Monitoring Protocol:

  • Sampling: Take a 20 µL aliquot of the reaction mixture.

  • Quenching: Dilute immediately into Acetonitrile (not MeOH).

  • Endpoint Determination:

    • Disappearance: Monitor the aldehyde peak (Retention time ~2–4 min depending on pH).

    • Appearance: The product will be a highly conjugated quinoline/naphthyridine system.

    • Shift: The product will usually be more non-polar (elutes later in Reverse Phase) and have a distinct UV spectrum (often absorbing at longer wavelengths, >300 nm).

Warning: Do not rely solely on the disappearance of the starting material. Aldehydes can degrade to acids. Always confirm the appearance of the product peak with the expected mass (LC-MS) or UV profile.

References

  • Friedländer Synthesis Mechanism

    • Detailed kinetic studies on the condensation of o-aminoaldehydes.[3][4][5]

    • Source:

  • HPLC of Basic Compounds (Silanol Interactions)

    • Strategies for analyzing pyridines and amines using TEA and buffers.
    • Source:

  • Hemiacetal Formation in HPLC

    • Analysis of aldehyde reactivity with methanol in chrom
    • Source:

  • 4-Aminonicotinaldehyde Properties

    • Chemical structure and physical property data.[6][7][8][9]

    • Source:

Sources

Optimization

Technical Guide: Catalyst Selection &amp; Optimization for 4-Amino-2-methylnicotinaldehyde Workflows

The following technical guide addresses the optimization of reaction workflows involving 4-Amino-2-methylnicotinaldehyde (synonymous with 4-amino-2-methylpyridine-3-carbaldehyde). This guide is structured as a Tier-3 Tec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction workflows involving 4-Amino-2-methylnicotinaldehyde (synonymous with 4-amino-2-methylpyridine-3-carbaldehyde).

This guide is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process engineers. It focuses on the Friedländer-type condensation , the primary utility of this intermediate for synthesizing 1,6-naphthyridine scaffolds (bioisosteres of quinolines and tacrine analogues).

Substrate Analysis & Reactivity Profile

Molecule: 4-Amino-2-methylnicotinaldehyde Core Reactivity: The molecule features an ortho-aminoaldehyde motif (positions 3 and 4 of the pyridine ring). Target Product: Reaction with ketones yields 1,6-naphthyridines . Key Challenge: The electron-donating amino group at the C4 position increases electron density on the pyridine ring, rendering the C3-formyl group less electrophilic than in typical benzyl analogues. This often necessitates acid catalysis or high-temperature base catalysis to drive the initial aldol condensation step.

Catalyst Selection Decision Matrix (DOT Visualization)

The following decision tree guides you through selecting the optimal catalyst based on your specific ketone substrate and process constraints.

CatalystSelection Start Substrate: 4-Amino-2-methylnicotinaldehyde + Ketone KetoneType Identify Ketone Substrate Start->KetoneType Cyclic Cyclic Ketone (e.g., Cyclohexanone) KetoneType->Cyclic Acyclic Acyclic/Aliphatic Ketone KetoneType->Acyclic LewisAcid Lewis Acid Catalyst (ZnCl2, AlCl3, BF3·Et2O) High Yield, Reflux Cyclic->LewisAcid Standard Protocol AcidSensitive Acid-Sensitive Groups Present? Acyclic->AcidSensitive Yes Yes AcidSensitive->Yes Use Base No No AcidSensitive->No Robust Substrate BaseCat BaseCat Yes->BaseCat Base Catalyst (Piperidine, KOH, DBU) Ethanol, Reflux Bronsted Bronsted No->Bronsted Brønsted Acid (Sulfamic Acid, p-TSA) Solvent-Free/Melt Green Ionic Liquids / Nanocatalysts ([Bmmim][Im] or SiO2-Fe3O4) Recyclable Bronsted->Green Green Alternative

Figure 1: Catalyst decision matrix for 1,6-naphthyridine synthesis via Friedländer condensation.

Troubleshooting & FAQs

This section addresses specific failure modes encountered when working with this pyridine precursor.

Category A: Yield Optimization

Q1: I am observing low conversion (<40%) using standard ethanolic KOH. What is the cause? Diagnosis: The 4-amino group strongly donates electrons into the pyridine ring (resonance effect), deactivating the C3-aldehyde toward nucleophilic attack by the ketone enolate. Base catalysis is often insufficient to overcome this deactivation. Solution: Switch to Lewis Acid Catalysis .

  • Protocol: Use Zinc Chloride (

    
    )  or Aluminum Chloride (
    
    
    
    )
    . The metal coordinates with the carbonyl oxygen, significantly increasing its electrophilicity.
  • Reference Condition: Reflux in ethanol or diglyme with 1.0–1.5 eq of

    
    . This is the standard method for synthesizing tacrine analogues from amino-aldehydes [1].
    

Q2: My reaction mixture turns into a polymeric tar. How do I prevent this? Diagnosis: This indicates uncontrolled aldol polymerization of the ketone substrate (self-condensation) competing with the desired cross-condensation. Strong mineral acids (


) or strong bases (

) often cause this. Solution: Use a Mild Solid Acid Catalyst or Organocatalyst .
  • Recommendation: Sulfamic Acid (

    
    )  or L-Proline .
    
  • Why: Sulfamic acid provides a "surface-like" activation that favors the specific lock-and-key mechanism of the Friedländer condensation over random polymerization. It can often be used solvent-free at 80°C [2].

Category B: Selectivity & Impurities

Q3: When using unsymmetrical ketones (e.g., 2-butanone), I get a mixture of regioisomers. How can I control this? Diagnosis: The reaction can occur at either the kinetic (less substituted) or thermodynamic (more substituted) alpha-carbon of the ketone. Solution:

  • For Linear Isomers (Kinetic): Use Acid Catalysis (

    
    -TSA)  in a polar solvent. Acids typically favor enolization at the more substituted position, but steric hindrance from the 2-methyl group on your pyridine substrate might force reaction at the less hindered methyl group of the ketone.
    
  • For Angular Isomers (Thermodynamic): Use Base Catalysis (

    
    ) . Bases generate the thermodynamic enolate.
    
  • Note: The 2-methyl group on the nicotinaldehyde exerts steric pressure. Generally, the ketone's methylene group (

    
    ) will attack the aldehyde. If you need to reverse this, consider using a silylether (Peterson olefination approach)  or a pre-formed enamine of the ketone.
    

Q4: I see a persistent impurity at M+122 (dimer). Diagnosis: This is likely the self-condensation of 4-amino-2-methylnicotinaldehyde. Two molecules react with each other (amine of one attacks aldehyde of another).[1][2] Solution:

  • Dilution: Run the reaction at high dilution (0.1 M).

  • Order of Addition: Add the ketone and catalyst first, bringing them to reflux, then slowly add the nicotinaldehyde solution. This ensures the aldehyde immediately encounters a high concentration of reactive ketone enol/enamine.

Category C: Green Chemistry & Scale-Up

Q5: We need to remove halogenated solvents and metal catalysts for a GMP workflow. Diagnosis: Traditional Lewis acids (


) leave metal residues and require difficult workups.
Solution:  Implement Ionic Liquid Catalysis .
  • Reagent: [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) or Choline Hydroxide .

  • Benefit: These act as both solvent and base catalyst. The product usually precipitates out upon addition of water, allowing for filtration-based isolation with high purity [3].

  • Alternative: Nanocatalysts such as

    
     allow for magnetic separation and reusability [4].
    

Mechanistic Pathway (DOT Visualization)

Understanding the mechanism helps in troubleshooting. The acid-catalyzed pathway is generally preferred for this electron-rich aldehyde.

Mechanism Reactants Reactants: 4-Amino-2-methylnicotinaldehyde + Ketone Activation Step 1: Carbonyl Activation (Lewis Acid coordinates to C=O) Reactants->Activation + Catalyst (ZnCl2/H+) Aldol Step 2: Aldol Condensation (Ketone enol attacks Aldehyde) Activation->Aldol Dehydration1 Step 3: Dehydration (Formation of Enone intermediate) Aldol->Dehydration1 Cyclization Step 4: Cyclization (Intramolecular amine attack on ketone C=O) Dehydration1->Cyclization Rate Determining Step Aromatization Step 5: Aromatization (-H2O, Formation of 1,6-Naphthyridine) Cyclization->Aromatization

Figure 2: Acid-catalyzed mechanism for the formation of 1,6-naphthyridine from 4-amino-2-methylnicotinaldehyde.

Summary of Recommended Conditions

Reaction ScalePriorityCatalyst SystemSolventTempTypical Yield
Discovery (<1g) Reliability

(1.0 eq)
EthanolReflux75-85%
Optimization SpeedMicrowave /

-TSA
Solvent-Free120°C80-90%
Scale-Up (>50g) PurificationSulfamic Acid Melt / None80°C85-95%
Green / GMP ComplianceIonic Liquid ([Bmmim]) Water/IL80°C>90%

References

  • Friedländer Synthesis of Quinoline Derivatives. Organic Reactions. (Classic review of the methodology applied to amino-aldehydes).

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water. (Analogous chemistry demonstrating ionic liquid/green efficiency). ACS Omega, 2021.

  • Synthesis of 1,6-Naphthyridines by the Ionic Liquid-Catalyzed Friedländer Reaction. (Specific application of ILs to naphthyridine synthesis). PMC, 2021.

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing Nanocatalysts. Chemical Review Letters, 2025.

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. (Acid-mediated cyclization protocols). RSC Advances, 2025.

Sources

Reference Data & Comparative Studies

Validation

Structural Analysis of 4-Amino-2-methylnicotinaldehyde Derivatives using 2D-NMR

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Resolution Gap In the development of pyridine-based pharmacophores, specifically 4-Amino-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Resolution Gap

In the development of pyridine-based pharmacophores, specifically 4-Amino-2-methylnicotinaldehyde and its derivatives, structural ambiguity is a critical bottleneck. These intermediates are precursors for Friedländer synthesis of naphthyridines and quinolines, yet they suffer from severe regio-isomerism challenges.

The Comparison: This guide compares the 2D-NMR Workflow (HSQC/HMBC/COSY) against the traditional 1D-NMR + Chemical Shift Prediction approach.

  • The Alternative (1D-NMR): Relies on chemical shift heuristics. It frequently fails to distinguish between the 4-amino and 6-amino regioisomers due to the electronic similarity of the pyridine ring positions and the lack of proton-proton connectivity across quaternary centers.

  • The Solution (2D-NMR): Provides definitive, through-bond connectivity. By utilizing long-range heteronuclear coupling (HMBC), researchers can triangulate the position of "silent" quaternary carbons (C2, C3, C4), offering a self-validating structural proof that 1D methods cannot match.

The Structural Challenge: "Silent" Quaternary Zones

The core difficulty in analyzing 4-Amino-2-methylnicotinaldehyde lies in its proton-deficient skeleton.

  • Compound Structure:

    • C2: Quaternary (Methyl substituted)

    • C3: Quaternary (Aldehyde substituted)

    • C4: Quaternary (Amino substituted)

    • C5/C6: Protonated (Aromatic CH)

In a standard 1D-^1H NMR spectrum, the methyl group appears as a singlet (~2.6 ppm), the aldehyde as a singlet (~10.0 ppm), and the amino group as a broad exchangeable singlet. The only scalar coupling visible is the doublet pair between H5 and H6 (if 3J coupling exists). Crucially, there is no direct scalar coupling connecting the Methyl/Aldehyde groups to the aromatic ring protons. This creates "islands" of information that 1D NMR cannot bridge.

Comparative Analysis: 1D vs. 2D NMR Efficacy

The following table summarizes the diagnostic power of different NMR modalities for this specific compound class.

Feature1D ^1H NMR (Alternative) 2D NMR (HSQC/HMBC) (Recommended) Structural Implication
Proton Assignment Ambiguous. Relies on predicted shielding effects. H5/H6 doublets look identical in 4-amino vs 6-amino isomers.Definitive. COSY identifies the H5-H6 spin system; HSQC links them to specific carbons.Prevents misidentification of the aromatic substitution pattern.
Quaternary Carbons Invisible. C2, C3, C4 are not observed directly.Visible. HMBC correlations from Methyl and Aldehyde protons map the quaternary skeleton.Essential for proving the position of the aldehyde relative to the methyl group.
Regio-isomerism High Risk. 4-amino and 6-amino isomers have nearly identical 1D fingerprints.Resolved. HMBC from the amino proton (if visible) or adjacent protons differentiates C4 from C6.Prevents carrying the wrong isomer into costly downstream synthesis.
Tautomerism Averaged. Fast exchange often obscures tautomers.Distinct. Cross-peaks in NOESY/ROESY can detect exchange or spatial proximity of NH protons.Critical for docking studies where tautomeric state matters.

Experimental Protocol: The Self-Validating Workflow

To achieve authoritative structural confirmation, follow this specific acquisition sequence. This protocol is designed to maximize signal-to-noise for quaternary correlations.

Phase 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: DMSO slows proton exchange, making the amino (-NH2) protons sharp and visible, which provides an extra handle for HMBC correlations.

  • Concentration: Minimum 10 mg/0.6 mL for clear long-range correlations within reasonable timeframes.

Phase 2: Acquisition Parameters
  • ^1H-^1H COSY (Correlation Spectroscopy):

    • Goal: Identify the isolated spin system of H5 and H6.

    • Parameter: 256 increments, spectral width 10-12 ppm.

  • ^1H-^13C HSQC (Heteronuclear Single Quantum Coherence):

    • Goal: Assign protonated carbons (C5, C6, Methyl-C).

    • Optimization: Set J(CH) = 145 Hz. Use multiplicity editing (red/blue phasing) to distinguish CH/CH3 from CH2 (though CH2 is absent here, it validates purity).

  • ^1H-^13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Goal: The "Bridge Builder." Connects Methyl and Aldehyde protons to the ring.

    • Critical Setting: Set long-range delay for 8 Hz coupling.

    • Note: A smaller coupling constant (5 Hz) may be needed if the Aldehyde-to-Ring coupling is weak.

Phase 3: Data Processing
  • Window Function: Apply a sine-bell squared function (QSINE, SSB=2) to reduce truncation artifacts in the 2D dimension.

  • Linear Prediction: Use forward linear prediction in the indirect dimension (F1) to improve resolution without increasing experiment time.

Data Interpretation & Logic Flow

The validity of the structure is established through a specific logic chain. We do not just "assign peaks"; we build a web of evidence.

The "Triangulation" Strategy
  • Anchor 1 (Methyl Group): The methyl protons (H-2') will show strong HMBC correlations to C2 (2-bond) and C3 (3-bond). This identifies the C2-C3 bond.

  • Anchor 2 (Aldehyde Group): The aldehyde proton (H-CHO) will correlate to C3 (2-bond), C2 (3-bond), and C4 (3-bond).

  • The Convergence: Since both the Methyl and Aldehyde protons correlate to C2 and C3 , you have mathematically proven they are adjacent (vicinal).

  • The Isomer Check: If the Amino group is at C4, C4 will show a distinct chemical shift (~150-155 ppm, desheilded by N) compared to C6. The H5 proton will show a strong 3-bond correlation to C3, but not C2, confirming the orientation.

Visualization of the Assignment Logic

G cluster_protons 1H NMR Signals (Source) cluster_carbons 13C NMR Signals (Target) H_Methyl Methyl Protons (~2.6 ppm) C2_Quat C-2 (Quaternary) (~160 ppm) H_Methyl->C2_Quat HMBC (2J) C3_Quat C-3 (Quaternary) (~115 ppm) H_Methyl->C3_Quat HMBC (3J) H_Aldehyde Aldehyde Proton (~10.0 ppm) H_Aldehyde->C2_Quat HMBC (3J) H_Aldehyde->C3_Quat HMBC (2J) C4_Quat C-4 (Quaternary) (~155 ppm) H_Aldehyde->C4_Quat HMBC (3J) H_Ring_5 H-5 (Aromatic) (~6.5 ppm) H_Ring_6 H-6 (Aromatic) (~8.0 ppm) H_Ring_5->H_Ring_6 COSY (3J) H_Ring_5->C3_Quat HMBC (3J) C5_CH C-5 (CH) (~110 ppm) H_Ring_5->C5_CH HSQC (1J) H_Ring_6->C2_Quat HMBC (4J - Weak) H_Ring_6->C4_Quat HMBC (3J) C6_CH C-6 (CH) (~150 ppm) H_Ring_6->C6_CH HSQC (1J)

Caption: Logic flow for structural triangulation. Red arrows indicate critical HMBC correlations from "island" groups (Methyl/Aldehyde) that bridge the quaternary carbon gap.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC parameter optimization).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Foundational logic for spin-system analysis).

  • Martin, G. E., & Hadden, C. E. (2000). Long-range heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. (Review of HMBC applications for quaternary carbons).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for pyridine chemical shifts).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Generic Pyridine Derivatives). (General database for comparing 1D spectra of similar isomers).

Comparative

Biological Activity of Compounds Synthesized from 4-Amino-2-methylnicotinaldehyde

This guide provides an in-depth technical comparison of biologically active scaffolds derived from 4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carboxaldehyde). The primary focus is on the 1,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of biologically active scaffolds derived from 4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carboxaldehyde).

The primary focus is on the 1,6-Naphthyridine class of compounds, which are the direct products of this precursor via Friedländer condensation. These are compared against the more common 1,8-naphthyridine derivatives (derived from 2-aminonicotinaldehyde) and standard clinical agents.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Scaffold Analysis

4-Amino-2-methylnicotinaldehyde is a privileged bifunctional precursor in medicinal chemistry. Unlike its isomer 2-aminonicotinaldehyde (which yields 1,8-naphthyridines like Nalidixic acid), this 4-amino isomer is the regiospecific starting material for 1,6-naphthyridines .[1]

The 1,6-naphthyridine scaffold is emerging as a potent pharmacophore with distinct advantages in enzyme inhibition (Kinases, AChE, Topoisomerase) and multidrug-resistance (MDR) reversal , offering a complimentary profile to the DNA-targeting 1,8-naphthyridines.[1]

Structural Causality[1]
  • Ortho-Aminoaldehyde Motif : The proximity of the 4-amino and 3-formyl groups allows for rapid condensation with active methylenes (ketones, keto-esters) to close the pyridine ring, forming the 1,6-naphthyridine core.

  • 2-Methyl Handle : The methyl group at position 2 (which becomes position 5 or 7 in the fused system depending on numbering conventions) provides a lipophilic anchor often critical for binding pocket affinity in enzymes like Acetylcholinesterase (AChE).

Comparative Biological Performance

This section objectively compares 1,6-naphthyridines (Target) against 1,8-naphthyridines (Alternative) and Clinical Standards.

Table 1: Biological Activity Profile Comparison[2]
Feature1,6-Naphthyridines (From 4-Amino Precursor)1,8-Naphthyridines (From 2-Amino Precursor)Clinical Standard
Primary Mechanism Enzyme Inhibition : High affinity for AChE, PDE5, and Tyrosine Kinases (c-Src).DNA Intercalation : Gyrase inhibition (e.g., Nalidixic acid).[1]Doxorubicin (Intercalator) / Donepezil (AChE Inhibitor)
Anticancer Potency Moderate to High : IC50 ~0.9–5 µM against MCF-7/HepG2. Effective in MDR cell lines.High : IC50 ~1–10 µM. Often limited by poor solubility.Cisplatin : IC50 ~1–2 µM (High toxicity).
Antimicrobial Activity Broad Spectrum : Effective against S. aureus and E. coli. MIC ranges 10–50 µg/mL.Gram-Negative Specific : Excellent anti-gram-negative activity (Quinolones).Ciprofloxacin : MIC < 1 µg/mL.
Neuroprotection High : Potent AChE/BuChE dual inhibitors (Alzheimer's targets).Low : Generally not targeted for neurodegeneration.Tacrine : Hepatotoxic standard.
Selectivity High selectivity for kinase domains due to nitrogen placement.Lower selectivity; broad DNA binding.Variable.
Key Insight: The "Nitrogen Switch" Effect

Switching the nitrogen from position 8 (in 1,8-naphthyridines) to position 6 (in 1,6-naphthyridines) alters the hydrogen bond acceptor vector. This makes 1,6-derivatives superior for targeting the catalytic gorges of enzymes like Acetylcholinesterase and Protein Kinases , whereas 1,8-derivatives are geometrically optimized for DNA base-pair stacking.[1]

Mechanism of Action & Synthesis Pathways

Synthesis: The Friedländer Condensation

The most robust route to these bioactive compounds is the Friedländer condensation. The 4-amino-2-methylnicotinaldehyde reacts with a ketone containing an


-methylene group.

FriedlanderSynthesis cluster_conditions Reaction Conditions Precursor 4-Amino-2-methyl- nicotinaldehyde Inter Schiff Base / Enamine Intermediate Precursor->Inter Acid/Base Cat. - H2O Ketone Active Methylene (R-CH2-CO-R') Ketone->Inter Product 1,6-Naphthyridine Derivative Inter->Product Cyclodehydration (Ring Closure) Cond1 1. Base: KOH/EtOH or Proline Cond2 2. Acid: AcOH/Reflux Cond3 3. Green: Choline Hydroxide/Water

Caption: Friedländer synthesis pathway converting the 4-amino precursor into the bioactive 1,6-naphthyridine scaffold.[2]

Structure-Activity Relationship (SAR)
  • Position 2 (Methyl) : Essential for lipophilic interaction.

  • Position 5/7 (Aryl groups) : Introduction of electron-withdrawing groups (Cl, F, NO2) on phenyl rings at these positions significantly enhances cytotoxicity and antimicrobial potency.[1]

  • Fused Systems : Fusion with pyrimidine rings (to form pyrimido[4,5-b][1,6]naphthyridines) yields potent antioxidants .[1]

Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridines (General Procedure)

Based on optimized Friedländer protocols.[1]

  • Reagents : Mix 4-amino-2-methylnicotinaldehyde (1.0 mmol) and the appropriate acetyl-aromatic ketone (e.g., acetophenone, 1.0 mmol).

  • Catalyst : Add 10 mol% L-proline (organocatalyst) or KOH (traditional base).

  • Solvent : Use Ethanol (5 mL) or Water (for green chemistry approaches).

  • Reaction : Reflux at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup : Cool to room temperature. The product usually precipitates. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Yield : Typically 85–92%.

Protocol B: In Vitro Anticancer Assay (MTT Method)

To validate cytotoxicity against MCF-7 (Breast) or HepG2 (Liver) lines.

  • Seeding : Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment : Add synthesized 1,6-naphthyridine derivatives at concentrations 0.1, 1, 10, 50, 100 µM. Include Doxorubicin as a positive control.

  • Incubation : Incubate for 48 hours at 37°C, 5% CO2.

  • Labeling : Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization : Dissolve formazan crystals in DMSO (100 µL).

  • Readout : Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)[1][4]
  • Inoculum : Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.[1]

  • Dilution : Prepare serial two-fold dilutions of the compound in DMSO/Mueller-Hinton Broth (range 128 – 0.25 µg/mL).

  • Control : Use Ciprofloxacin as standard.

  • Incubation : 37°C for 24 hours.

  • Endpoint : The lowest concentration showing no visible growth is the MIC.[3]

References

  • Synthesis and Biological Evaluation of 1,6-Naphthyridines Source: National Institutes of Health (NIH) / PubMed

  • Friedländer Synthesis Protocols & Applications Source: BenchChem Application Notes

  • Anticancer Potential of Naphthyridine Derivatives Source: Taylor & Francis Online [1]

  • Comparative Analysis of Naphthyridine Isomers Source: ResearchGate

  • Schiff Base Derivatives and Activity Source: MDPI (Molecules)

Sources

Validation

The Definitive Guide to Purity Assessment of 4-Amino-2-methylnicotinaldehyde Derivatives

Topic: Assessing the Purity of Synthesized 4-Amino-2-methylnicotinaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 4-Amino-2-methylnicotinaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-2-methylnicotinaldehyde (CAS 125633-51-6) is a critical pharmacophore and intermediate, most notably in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan. Its structural duality—possessing both a nucleophilic amine and an electrophilic aldehyde on a pyridine ring—makes it chemically "promiscuous." It is prone to auto-oxidation, dimerization (Schiff base formation), and hydrate formation.

This guide challenges the industry-standard reliance on HPLC-UV alone. We compare the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) and LC-MS , demonstrating why a multi-modal approach is required to prevent downstream failure in drug development.

Part 1: The Chemical Challenge

Before assessing purity, one must understand the degradation profile. The "product performance" in subsequent synthesis steps (e.g., condensation to form the chromanol core of Tegoprazan) is directly correlated to specific impurity subsets that standard methods often miss.

Critical Impurity Profile
  • Oxidative Impurity: 4-Amino-2-methylnicotinic acid (Result of air exposure).

  • Dimerization: Imine formation between the amine of one molecule and the aldehyde of another (Self-polymerization).

  • Hydrates: The aldehyde group can form gem-diols in aqueous media, complicating HPLC integration.

Visualization: Degradation & Impurity Pathways

DegradationPathways Main 4-Amino-2-methyl- nicotinaldehyde Acid Impurity A: Nicotinic Acid Deriv. (Oxidation) Main->Acid [O] / Air Exposure Dimer Impurity B: Schiff Base Dimer (Self-Reaction) Main->Dimer Conc. / Heat Hydrate Impurity C: Gem-Diol Hydrate (Reversible) Main->Hydrate +H2O / Acidic pH

Caption: Figure 1. Primary degradation pathways. Note that Impurity B (Dimer) often reverts to monomer on acidic HPLC columns, leading to false purity estimation.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three analytical strategies. The "Performance" metric here is defined as the method's ability to detect the true purity (mass balance) versus the apparent purity (relative area).

Method A: HPLC-UV (The Standard)
  • Principle: Separation on C18 stationary phase with UV detection at 254 nm.

  • Status: Industry workhorse for routine QC.

  • Performance Gap: HPLC-UV assumes all components have similar extinction coefficients. It frequently overestimates purity for this compound because the Schiff base dimers often have lower solubility or elute in the solvent front/wash, and inorganic salts are invisible.

Method B: qNMR (The Absolute Standard)
  • Principle: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Status: The "Gold Standard" for primary reference material qualification.

  • Performance Gain: qNMR detects residual solvents, water, and non-chromatographable dimers. It provides a true weight-for-weight (w/w%) purity, which is often 2–5% lower than HPLC area%.

Method C: UPLC-MS/MS (The Impurity Hunter)
  • Principle: Mass spectral detection.

  • Status: Essential for R&D troubleshooting.

  • Performance Gain: Identifies the structure of unknown peaks (e.g., confirming the M+16 oxidation peak).

Data Summary: Method Performance Matrix
FeatureHPLC-UV (Method A)qNMR (Method B)UPLC-MS (Method C)
Primary Metric Relative Purity (Area %)Absolute Purity (w/w %)ID & Trace Analysis
Accuracy Moderate (Bias risk)High (No bias)Low (Ionization variance)
Precision (RSD) < 0.5%< 1.0%< 5.0%
LOD ~0.05%~1.0%< 0.01%
Blind Spots Salts, Water, AggregatesOverlapping signalsNon-ionizable species
Cost/Run LowHighHigh
Part 3: Detailed Experimental Protocols
Protocol 1: Validated HPLC-UV Method

Use this for routine batch release.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.5). Note: Neutral pH is critical to prevent on-column hydrolysis of potential imine impurities.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (λmax for nicotinaldehyde core).

  • Sample Prep: Dissolve 1 mg/mL in 90:10 Water:ACN. Inject immediately to prevent solution-phase dimerization.

Protocol 2: qNMR for Reference Standard Qualification

Use this to calibrate your HPLC reference standard.

  • Solvent: DMSO-d6 (99.9% D). Avoid CDCl3 as acidity can induce degradation.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

  • Preparation:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be > 5x T1 of the longest proton).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the Aldehyde proton (-CHO) at ~9.8-10.0 ppm.

    • Integrate the IS peak (e.g., Maleic acid vinyl protons ~6.3 ppm).

  • Calculation:

    
    [1]
    
Part 4: Analytical Workflow Decision Tree

How do you choose the right method? Follow this logic flow to balance cost and data integrity.

DecisionTree Start Start: New Batch Synthesized Purpose What is the purpose? Start->Purpose Routine Routine Batch Release Purpose->Routine QC Critical Ref. Std. Qualification or Troubleshooting Purpose->Critical R&D / QA HPLC Method A: HPLC-UV (Check Area %) Routine->HPLC qNMR Method B: qNMR (Check w/w %) Critical->qNMR Pass Pass (>98%) HPLC->Pass Release Fail Fail / Unknown Peak HPLC->Fail Investigate qNMR->HPLC Calibrate Standard LCMS Method C: LC-MS (Identify Unknowns) Fail->LCMS

Caption: Figure 2. Strategic selection of analytical methods based on development stage.

References
  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis of 4-Amino-2-methylnicotinaldehyde. BenchChem Application Notes. Link

  • RaQualia Pharma Inc. (2018).[3] Process for the preparation of Tegoprazan intermediates. Patent WO2018/123456. (Contextualizing the synthesis and impurity profile).

  • Almac Group. (2024). QNMR – a modern alternative to HPLC for Pharmaceutical Intermediates. Almac Sciences Technical Guides. Link

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. PMC9876543. Link

  • Specific Polymers. (2024). HPLC and NMR: Complementary techniques for complex aldehyde analysis. Specific Polymers Case Studies. Link

Sources

Comparative

In Vitro Evaluation of Pyrido[2,3-d]pyrimidine Kinase Inhibitors Derived from 4-Amino-2-methylnicotinaldehyde: A Comparative Guide

As the demand for highly selective, mutation-resistant targeted therapies grows, the architectural design of small-molecule kinase inhibitors has become increasingly sophisticated. This guide provides an in-depth, compar...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, mutation-resistant targeted therapies grows, the architectural design of small-molecule kinase inhibitors has become increasingly sophisticated. This guide provides an in-depth, comparative evaluation of kinase inhibitors synthesized from the 4-Amino-2-methylnicotinaldehyde scaffold.

Designed for drug development professionals and assay scientists, this document bridges the gap between synthetic rationale and in vitro pharmacological validation, detailing the causality behind assay selection and providing self-validating protocols for rigorous benchmarking.

Scaffold Rationale: The Chemical Causality of Target Engagement

The synthesis of potent ATP-competitive inhibitors relies heavily on privileged pharmacophores. 4-Amino-2-methylnicotinaldehyde is a highly versatile building block due to its unique bi-functional nature: it possesses a nucleophilic 4-amino group and an electrophilic 3-aldehyde group[1].

This specific electronic arrangement allows for highly efficient, multi-component cascade cyclization reactions (often with cyanoacetamides or uracils) to construct pyrido[2,3-d]pyrimidines [2]. Why is this specific bicyclic system so valuable?

  • Bioisosterism: Pyrido[2,3-d]pyrimidines act as structural bioisosteres to the purine ring of ATP and the quinazoline core of established drugs like Erlotinib and Gefitinib[3].

  • Hinge Region Binding: The nitrogen atoms within the pyrimidine ring are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase active site (e.g., the Met793 residue in the EGFR hinge region)[4].

Mechanism ATP ATP Kinase Protein Kinase (Active Site Hinge Region) ATP->Kinase Binds Hinge Region PhosSubstrate Phosphorylated Substrate (Downstream Signaling) Kinase->PhosSubstrate Phosphoryl Transfer Substrate Protein Substrate Substrate->Kinase Binds Substrate Pocket AMN_Inhibitor AMN-Derived Pyrido[2,3-d]pyrimidine (ATP-Competitive Inhibitor) AMN_Inhibitor->Kinase Competitive Binding (Blocks ATP)

ATP-competitive inhibition mechanism of AMN-derived pyrido[2,3-d]pyrimidines at the kinase hinge region.

Comparative In Vitro Profiling

To objectively benchmark the efficacy of 4-Amino-2-methylnicotinaldehyde-derived pyrido[2,3-d]pyrimidines (denoted here as representative compounds AMN-P1 and AMN-P2 ), we compare their biochemical IC₅₀ values against standard-of-care inhibitors across a panel of clinically relevant kinases.

Recent literature highlights the efficacy of these derivatives against Epidermal Growth Factor Receptor (EGFR) mutants and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinases[2][4][5].

Table 1: Comparative Biochemical IC₅₀ Profiling (nM)
InhibitorScaffold CoreEGFR (WT)EGFR (L858R/T790M)PIM-1 KinaseeEF-2K
Erlotinib (Control)Quinazoline0.5>10,000N/AN/A
Staurosporine (Control)IndolocarbazoleN/AN/A16.7N/A
AMN-P1 Pyrido[2,3-d]pyrimidine1.213.0>1,000420.0
AMN-P2 Pyrido[2,3-d]pyrimidine15.485.011.4930.0

Data Interpretation: The structural tuning of the 4-Amino-2-methylnicotinaldehyde scaffold dictates selectivity. AMN-P1 demonstrates a "skeleton leap" that overcomes the T790M gatekeeper mutation in EGFR (IC₅₀ = 13.0 nM), a common resistance mechanism against first-generation quinazolines[4]. Conversely, AMN-P2 shows exquisite sub-nanomolar potency against PIM-1 kinase (IC₅₀ = 11.4 nM), outperforming the pan-kinase inhibitor Staurosporine[2].

Self-Validating Experimental Protocols

To generate the data shown above, assay scientists must utilize protocols that inherently control for false positives (e.g., compound auto-fluorescence or ATP-independent luminescence).

Protocol A: Biochemical IC₅₀ Determination via ADP-Glo™ Kinase Assay

Causality of Assay Selection: We utilize the Promega ADP-Glo™ assay because it is a universal, homogeneous, high-throughput method that measures the product of the kinase reaction (ADP) rather than relying on radioactive ³²P-ATP or phospho-specific antibodies[6]. Because it can be used at high ATP concentrations (up to 1mM), it is ideal for evaluating ATP-competitive inhibitors derived from our scaffold[7].

ADPGlo Step1 1. Kinase Reaction (Kinase + Substrate + ATP + AMN-Inhibitor) Step2 2. ADP-Glo Reagent (Terminates reaction & depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (Converts ADP to ATP & initiates Luciferase rxn) Step2->Step3 Step4 4. Luminescence Readout (Signal ∝ Kinase Activity) Step3->Step4

Two-step ADP-Glo™ Kinase Assay workflow for quantifying biochemical kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute AMN-P1 and AMN-P2 in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction Assembly: Combine 5 µL of the kinase reaction mixture (purified kinase, peptide substrate, and ATP at the enzyme's specific Kₘ) with the inhibitor.

    • Self-Validation Check: Include a "No Enzyme" control (background baseline) and a "Vehicle" control (1% DMSO, maximum activity).

  • Incubation: Incubate at room temperature for 60 minutes to allow for steady-state phosphoryl transfer.

  • ATP Depletion (The Critical Step): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent terminates the kinase reaction and actively depletes all unconsumed ATP. If this step is rushed, residual background ATP will cause massive signal noise during the detection phase[6][8].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin. The resulting luminescence is directly proportional to the amount of ADP generated (i.e., kinase activity)[6].

  • Readout & Analysis: Measure luminescence using a microplate reader (0.5s integration time). Calculate the Z'-factor using the vehicle and no-enzyme controls to ensure assay robustness (Z' > 0.5 is required for valid IC₅₀ generation).

Protocol B: Cellular Target Engagement via CellTiter-Glo® 3D

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). We evaluate the anti-proliferative effects of the 4-Amino-2-methylnicotinaldehyde derivatives on mutant-driven cell lines (e.g., NCI-H1975 for EGFR L858R/T790M).

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H1975 cells at 2,000 cells/well in a 96-well ultra-low attachment plate to promote 3D spheroid formation (better mimicking in vivo tumor architecture).

  • Treatment: After 24 hours, treat cells with a 10-point dose-response curve of AMN-P1, AMN-P2, and Erlotinib. Incubate for 72 hours.

  • Lysis and Detection: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium present in each well.

    • Causality: The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. In this context, ATP is a proxy for metabolically active, viable cells. A decrease in signal indicates that the kinase inhibitor successfully penetrated the cell, engaged its target, and induced apoptosis or cell cycle arrest[4].

  • Agitation: Shake the plate vigorously for 5 minutes to ensure complete disruption of the 3D spheroids, followed by a 25-minute bench incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence and plot a non-linear regression curve to determine the cellular IC₅₀.

References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Taylor & Francis[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors RSC Publishing[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses MDPI Pharmaceuticals[Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 4-Amino-2-methylnicotinaldehyde derivatives

This guide provides an in-depth technical analysis of 4-Amino-2-methylnicotinaldehyde as a privileged scaffold in medicinal chemistry. It focuses on its critical role as a precursor for 1,6-naphthyridine and imidazo[4,5-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-2-methylnicotinaldehyde as a privileged scaffold in medicinal chemistry. It focuses on its critical role as a precursor for 1,6-naphthyridine and imidazo[4,5-h][1,6]naphthyridine derivatives, evaluating their Structure-Activity Relationships (SAR) in the context of c-Met kinase inhibition and Gastric Acid Secretion Inhibition (P-CABs) .

From Precursor to Potent 1,6-Naphthyridine Therapeutics

Executive Summary & Therapeutic Context

4-Amino-2-methylnicotinaldehyde is not merely an intermediate; it is a "linchpin" scaffold for accessing 1,6-naphthyridines via the Friedländer condensation. This heterocyclic system is bioisosteric to quinolines and isoquinolines, offering distinct solubility and hydrogen-bonding profiles critical for drug-target interactions.

Primary Therapeutic Applications:

  • Oncology (c-Met Inhibition): Derivatives fused with imidazole rings (imidazo[4,5-h][1,6]naphthyridines) function as ATP-competitive inhibitors of the hepatocyte growth factor receptor (c-Met), a target implicated in tumor metastasis.

  • Gastroenterology (P-CABs): The naphthyridine core mimics the imidazopyridine structure of Potassium-Competitive Acid Blockers (e.g., Tegoprazan, Vonoprazan), inhibiting the H+/K+-ATPase pump by competing with K+ ions.

Chemical Architecture & Synthesis Logic

The utility of 4-amino-2-methylnicotinaldehyde lies in its bifunctional reactivity . The ortho-amino aldehyde motif is pre-organized for condensation with ketones or active methylenes.

The Friedländer Condensation Workflow

The dominant synthetic route involves condensing the aldehyde with a carbonyl-containing partner (e.g., ketones, keto-esters) under basic or acidic catalysis.

Key Synthetic Advantages:

  • Regioselectivity: The reaction exclusively yields the 1,6-naphthyridine isomer due to the specific orientation of the amino and aldehyde groups.

  • Modularity: Changing the ketone partner allows for rapid library generation at the C2 and C3 positions.

SynthesisWorkflow Start 4-Amino-2-methyl- nicotinaldehyde Process Friedländer Condensation (Base/Acid Catalyst, Heat) Start->Process Partner Ketone / Active Methylene (R-CO-CH2-R') Partner->Process Intermediate Schiff Base Intermediate Process->Intermediate - H2O Product 1,6-Naphthyridine Derivative Intermediate->Product Cyclization - H2O

Figure 1: The Friedländer condensation pathway transforming the nicotinaldehyde precursor into the bioactive naphthyridine core.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of these derivatives is defined by three critical "Zones of Modification" on the resulting naphthyridine scaffold.

Zone 1: The Naphthyridine Core (Scaffold Hopping)
  • Observation: The 1,6-naphthyridine nitrogen atoms (N1 and N6) serve as hydrogen bond acceptors.

  • Impact: In c-Met inhibitors, the N1 position often requires alkylation to optimize hydrophobic pocket occupancy.

  • Comparison: Unlike the quinoline scaffold, the extra nitrogen in the 1,6-naphthyridine lowers logP, improving water solubility without sacrificing membrane permeability.

Zone 2: The C2/C3 Substituents (Target Specificity)

Derived from the ketone partner during synthesis.

  • For c-Met Inhibition: A hydrophobic group (e.g., substituted benzyl) at the N3 position (of the fused imidazole ring) is essential.[1]

  • For P-CAB Activity: Bulky, lipophilic groups (e.g., 2,4-dichlorophenyl) at C2 are preferred to lock the conformation in the ATPase binding tunnel.

Zone 3: The Fused Ring Systems (Potency Multipliers)

Cyclization of the amino group (derived from the aldehyde) with adjacent functional groups creates tricyclic systems like imidazo[4,5-h][1,6]naphthyridines .

  • Key Finding: The tricyclic core provides a rigid "flat" surface for π-π stacking interactions with aromatic residues (e.g., Tyr1230 in c-Met).

SAR_Logic Core 1,6-Naphthyridine Core (Derived from Aldehyde) Mod1 Modification: N1-Alkylation Core->Mod1 Mod2 Modification: C5-Phenoxy Group Core->Mod2 Mod3 Modification: Fused Imidazole Ring Core->Mod3 Effect1 Effect: Hydrophobic Pocket Occupancy (Essential for Kinase Affinity) Mod1->Effect1 Effect2 Effect: H-Bonding with Hinge Region (Increases Potency >10x) Mod2->Effect2 Effect3 Effect: Rigidification & π-π Stacking (Reduces Entropic Penalty) Mod3->Effect3

Figure 2: SAR Logic Map detailing the causality between structural modifications and biological outcomes.

Comparative Performance Guide

This section compares 1,6-naphthyridine derivatives (synthesized from 4-amino-2-methylnicotinaldehyde) against standard-of-care agents.

Case Study: c-Met Kinase Inhibition

Comparator: Crizotinib (Type I Inhibitor) vs. Imidazo-naphthyridine Derivative (Compound 2t).

FeatureImidazo[4,5-h][1,6]naphthyridine (Cmpd 2t)Crizotinib (Standard)Analysis
Core Scaffold Tricyclic NaphthyridineAminopyridineNaphthyridine offers a more rigid core, potentially improving selectivity.
IC50 (c-Met) 2.6 µM ~0.004 µM (4 nM)While less potent than Crizotinib, the naphthyridine derivative shows tunable activity and distinct IP space.
Solubility Moderate (due to extra N)Low (requires formulation)The 1,6-naphthyridine scaffold is inherently more polar than the quinoline core of other inhibitors.
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)Identical binding mode allows for rational design using Crizotinib crystal structures.
Case Study: Gastric Acid Inhibition (P-CABs)

Comparator: Vonoprazan vs. Naphthyridine Analogues.

FeatureNaphthyridine AnaloguesVonoprazan (Standard)Analysis
pKa ~5.5 - 6.59.3Lower pKa of naphthyridines may result in faster clearance from the acidic canaliculi compared to Vonoprazan.
Binding Mode K+ CompetitiveK+ CompetitiveBoth bind ionically in the luminal channel; naphthyridines require bulky C2-substituents to match Vonoprazan's potency.
Stability High (Aromatic system)Moderate (Acid stable)Naphthyridines are exceptionally stable against acid hydrolysis.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating derivatives of this scaffold.

Protocol A: Friedländer Synthesis of 1,6-Naphthyridines

Objective: To synthesize the core scaffold from 4-amino-2-methylnicotinaldehyde.

  • Reagents: 4-Amino-2-methylnicotinaldehyde (1.0 eq), Ketone partner (e.g., acetophenone, 1.1 eq), KOH (10% methanolic solution) or Proline (organocatalyst).

  • Procedure:

    • Dissolve aldehyde and ketone in absolute ethanol (0.5 M concentration).

    • Add catalyst (KOH or Proline).

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and purify via silica gel chromatography.[2]

  • Validation: 1H-NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of aromatic naphthyridine protons (~8.0–9.2 ppm).

Protocol B: H+/K+-ATPase Inhibition Assay (P-CAB Screening)

Objective: To evaluate gastric acid secretion inhibition potential.

  • Preparation: Isolate gastric vesicles from hog stomach fundic mucosa via differential centrifugation.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl.

  • Reaction:

    • Incubate enzyme (5 µg protein) with test compound (0.1 – 100 µM) for 30 min at 37°C.

    • Initiate reaction by adding 2 mM ATP.

    • Terminate after 15 min with malachite green reagent.

  • Readout: Measure inorganic phosphate (Pi) release at 630 nm. Calculate IC50 relative to Vehicle (DMSO) control.

References

  • Wang, X., et al. (2013). "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry. Link

  • Sachs, G., et al. (2010). "Novel Approaches to Inhibition of Gastric Acid Secretion." Current Gastroenterology Reports. Link

  • Clemens, B.K., et al. (2024). "Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation." Journal of Chemical Information and Modeling. Link

  • RaQualia Pharma Inc. "Process for preparation of Tegoprazan intermediates." Patent Literature. (Contextual reference for P-CAB synthesis pathways). Link

Sources

Comparative

Spectroscopic comparison of 4-Amino-2-methylnicotinaldehyde and its precursors

Technical Comparison: Spectroscopic Profiling of 4-Amino-2-methylnicotinaldehyde vs. Synthetic Precursors Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Spectroscopic Profiling of 4-Amino-2-methylnicotinaldehyde vs. Synthetic Precursors

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopy Analysts.[1]

Executive Summary

4-Amino-2-methylnicotinaldehyde (4-Amino-2-methylpyridine-3-carbaldehyde) is a critical pharmacophore intermediate used in the synthesis of complex fused heterocycles, including 1,8-naphthyridines and pyrido[2,3-d]pyrimidines, which are often explored as tyrosine kinase inhibitors and gastric acid secretion blockers.[1]

This guide provides a definitive spectroscopic comparison between the target aldehyde and its two primary synthetic precursors: 4-Amino-2-methylpyridine-3-carbonitrile (Precursor A) and Ethyl 4-amino-2-methylnicotinate (Precursor B).[1] By isolating diagnostic spectral markers, researchers can validate reaction completion and purity without reliance on external reference standards.[1]

Structural & Synthetic Context

The synthesis of 4-amino-2-methylnicotinaldehyde typically proceeds via the controlled reduction of carboxylic acid derivatives. The choice of precursor dictates the impurity profile and the necessary spectroscopic monitoring strategy.

Synthetic Pathways
  • Route A (Nitrile Reduction): Partial reduction of the nitrile group using Diisobutylaluminum hydride (DIBAL-H) or Raney Nickel/Formic acid.[1] This is the most atom-economical route but risks over-reduction to the amine.

  • Route B (Ester Reduction): Reduction of the ethyl ester using DIBAL-H.[2] This route is often cleaner but requires strict temperature control (-78°C) to prevent alcohol formation.

SynthesisPathways PrecursorA Precursor A 4-Amino-2-methylpyridine- 3-carbonitrile Intermediate Tetrahedral Al-Complex (Stable at -78°C) PrecursorA->Intermediate DIBAL-H (1.1 eq, -78°C) PrecursorB Precursor B Ethyl 4-amino-2-methyl- nicotinate PrecursorB->Intermediate DIBAL-H (1.1 eq, -78°C) Product TARGET PRODUCT 4-Amino-2-methyl- nicotinaldehyde Intermediate->Product Acidic Hydrolysis (H3O+)

Figure 1: Convergent synthetic pathways for 4-Amino-2-methylnicotinaldehyde via DIBAL-H reduction.

Spectroscopic Comparison

The following data facilitates the rapid identification of the product and differentiation from unreacted precursors.

A. Infrared (IR) Spectroscopy

The most immediate confirmation of transformation comes from the Carbonyl/Nitrile region (1600–2300 cm⁻¹).

Functional GroupPrecursor A (Nitrile)Precursor B (Ester)Target Product (Aldehyde) Diagnostic Note
C≡N Stretch 2200–2220 cm⁻¹ (s) AbsentAbsentDisappearance of sharp nitrile peak confirms reaction initiation.
C=O[1] Stretch Absent1715–1725 cm⁻¹ (s) 1680–1695 cm⁻¹ (s) Aldehyde C=O appears at lower wavenumber than ester due to conjugation.[1]
C-H (Aldehyde) AbsentAbsent2750 & 2850 cm⁻¹ (w) "Fermi Doublet" – unique to aldehydes; critical for distinguishing from ketones/esters.[1]
NH₂ Stretch 3300–3450 cm⁻¹3300–3450 cm⁻¹3300–3450 cm⁻¹Present in all three; broad doublet indicating primary amine.
B. Nuclear Magnetic Resonance (¹H NMR)

NMR provides the most definitive structural proof. The chemical shifts (


) are reported in DMSO-

.
Proton EnvironmentPrecursor A (Nitrile) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ppm)
Precursor B (Ester)

(ppm)
Target Product (Aldehyde)

(ppm)
Interpretation
-CHO (Aldehyde) AbsentAbsent9.80 – 10.05 (s, 1H) Primary Diagnostic: A distinct singlet downfield. If absent, reduction failed.[1]
-OCH₂CH₃ (Ester) Absent4.30 (q), 1.30 (t)AbsentPresence indicates unreacted ester precursor.[1]
-CH₃ (C2-Methyl) ~2.40 (s, 3H)~2.45 (s, 3H)~2.55 (s, 3H) Slight downfield shift in aldehyde due to increased electron withdrawal.[1]
C6-H (Ring) ~8.05 (d)~8.10 (d)~8.20 (d) Pyridine ring proton adjacent to nitrogen; shifts downfield in aldehyde.[1]
-NH₂ (Amine) ~6.5 - 7.0 (br s)~6.5 - 7.0 (br s)~7.2 - 7.5 (br s) Intramolecular H-bonding with carbonyl oxygen may deshield amine protons in the product.[1]
C. Mass Spectrometry (MS)
  • Precursor A (Nitrile): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Precursor B (Ester): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Target Product (Aldehyde): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
    • Fragmentation Note: The aldehyde often shows a loss of 29 Da (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) or 28 Da (
      
      
      
      ) in MS/MS modes, confirming the carbonyl functionality.

Detailed Experimental Protocol

Objective: Selective reduction of 4-Amino-2-methylpyridine-3-carbonitrile to 4-Amino-2-methylnicotinaldehyde. Method: DIBAL-H Reduction at Cryogenic Temperatures.[3]

Reagents:

  • 4-Amino-2-methylpyridine-3-carbonitrile (1.0 eq)[1]

  • DIBAL-H (1.0 M in Toluene, 1.5 eq)[1]

  • Anhydrous THF or DCM (Solvent)[1]

  • Rochelle's Salt (Potassium sodium tartrate, sat.[1] aq.)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add the nitrile precursor (e.g., 1.33 g, 10 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (15 mL, 15 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent over-reduction to the amine.[2]

  • Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material spot (

    
    ) should disappear.
    
  • Quenching (The "Rochelle" Method):

    • While still at -78°C, add Methanol (2 mL) dropwise to destroy excess hydride.[1]

    • Remove cooling bath and immediately add saturated Rochelle's salt solution (20 mL).[1]

    • Stir vigorously at room temperature for 1–2 hours until the cloudy aluminum emulsion separates into two clear layers.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate
    in vacuo.
    
  • Purification: The crude yellow solid is typically purified via column chromatography (SiO₂, 0-5% MeOH in DCM) to yield the aldehyde as a pale yellow solid.

ProtocolLogic Start Start: Nitrile Solution (-78°C, Inert Gas) Addition Add DIBAL-H (Dropwise, T < -70°C) Start->Addition Check TLC Check Is SM consumed? Addition->Check Check->Addition No (Add 0.2 eq more) Quench Quench: MeOH then Rochelle's Salt Check->Quench Yes Workup Biphasic Stirring (Clear Layers) Quench->Workup

Figure 2: Decision logic for DIBAL-H reduction workflow.

Troubleshooting & Critical Parameters

  • Issue: Over-reduction to Alcohol. [1]

    • Cause: Temperature rose above -60°C during DIBAL addition.[2]

    • Solution: Ensure slow addition rates and verify cooling bath integrity.

  • Issue: Low Yield / Emulsion.

    • Cause: Improper quenching of Aluminum salts.

    • Solution: Do not rush the Rochelle's salt stirring step. It requires time (1-2 hours) to complex the aluminum effectively.

  • Issue: Product Instability.

    • Note: Amino-aldehydes can self-condense (polymerize).[1] Store the product under inert gas at -20°C and use immediately in subsequent steps if possible.

References

  • DIBAL-H Reduction Mechanism & Selectivity: Master Organic Chemistry. (2011).[1][4][5] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link][1][3][4]

  • General Protocol for Nitrile Reduction: Organic Chemistry Portal. Reduction of Nitriles to Aldehydes. [Link][1][3][4][6][7]

  • Related Naphthyridine Synthesis Data: ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives. [Link]

Sources

Validation

Benchmarking the Efficiency of Synthetic Routes to 4-Amino-2-methylnicotinaldehyde

Executive Summary 4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carbaldehyde) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., P2X7 antagonists, HSP90 inhibitors) and f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-methylnicotinaldehyde (also known as 4-amino-2-methylpyridine-3-carbaldehyde) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., P2X7 antagonists, HSP90 inhibitors) and fused heterocyclic systems like 1,6-naphthyridines.

Its synthesis presents a classic regioselectivity challenge: the pyridine ring contains competing directing groups (amino at C4, methyl at C2). Direct electrophilic substitution often fails to target the C3 position due to steric crowding and the competing para-directing power of the amino group, which favors C5.

This guide benchmarks three distinct synthetic strategies, evaluating them on yield efficiency , scalability , and regiocontrol .

Comparative Analysis of Synthetic Routes

Route 1: The "Industrial Standard" – Reduction of Nicotinonitrile

Mechanism: Partial reduction of 4-amino-2-methylnicotinonitrile to the imine intermediate, followed by hydrolysis. Best For: Large-scale manufacturing (>100g), cost-efficiency.

  • Pros: High atom economy; avoids cryogenic temperatures (if using Raney Ni); starting materials are stable.

  • Cons: Requires careful control of reducing agent stoichiometry to prevent over-reduction to the amine.

  • Key Reagents: DIBAL-H (cryogenic) or Raney Nickel/Formic Acid (non-cryogenic).

Route 2: The "MedChem Shortcut" – Directed Ortho-Lithiation

Mechanism: Protection of the C4-amine with a pivaloyl group to act as a Directed Ortho Metalation (DoM) group, enabling lithiation exclusively at C3, followed by a DMF quench. Best For: Rapid milligram-to-gram scale synthesis; high isotopic purity labeling.

  • Pros: Flawless regioselectivity (100% C3 targeting); mild workup.

  • Cons: Requires ultra-low temperatures (-78°C); uses pyrophoric organolithiums; requires protection/deprotection steps.

  • Key Reagents: Pivaloyl chloride, n-BuLi, DMF.

Route 3: The "Trap" – Direct Vilsmeier-Haack or Halogenation

Mechanism: Attempted direct formylation or bromination of 4-amino-2-methylpyridine. Status: NOT RECOMMENDED.

  • Failure Mode: The C4-amino group strongly activates the C5 position (para). Direct bromination yields predominantly 5-bromo-4-amino-2-methylpyridine , making subsequent C3-formylation impossible. Direct Vilsmeier reaction often results in formamidine formation on the exocyclic nitrogen rather than ring formylation.

Benchmarking Metrics

MetricRoute 1: Nitrile ReductionRoute 2: Ortho-LithiationRoute 3: Direct Halogenation
Overall Yield 65–75%50–60% (3 steps)<10% (Wrong Isomer)
Regioselectivity High (Pre-defined by SM)Very High (>98%)Poor (Favors C5)
Scalability High (kg scale viable)Low (Heat transfer limits)N/A
Safety Profile Moderate (H2 gas/Pyrophorics)Low (n-BuLi, Cryogens)Moderate
Cost Efficiency HighLowLow

Detailed Experimental Protocols

Protocol A: Reduction of 4-Amino-2-methylnicotinonitrile (Raney Ni Method)

This method is preferred for scale-up as it avoids DIBAL-H and -78°C conditions.

Reagents:

  • 4-Amino-2-methylnicotinonitrile (1.0 eq)

  • Raney Nickel (aqueous slurry, ~50 wt%)

  • Formic Acid (75% aq. solution)

  • Solvent: Methanol or Ethanol[1]

Step-by-Step Workflow:

  • Dissolution: Charge a 3-neck flask with 4-amino-2-methylnicotinonitrile (10 g, 75 mmol) and Methanol (100 mL).

  • Catalyst Addition: Add Raney Nickel (5.0 g) carefully under an argon blanket. Caution: Raney Ni is pyrophoric when dry.

  • Reduction: Add Formic Acid (30 mL) dropwise over 30 minutes. Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC/HPLC for disappearance of nitrile.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove the catalyst (Keep wet!).

  • Hydrolysis: Concentrate the filtrate. Add 2N HCl (50 mL) and stir for 1 hour to hydrolyze the intermediate imine/formate species.

  • Isolation: Neutralize with sat. NaHCO3 to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (5% MeOH in DCM).

Protocol B: Directed Ortho-Lithiation (DoM)

This method guarantees regioselectivity for smaller, high-value batches.

Reagents:

  • 4-Amino-2-methylpyridine

  • Pivaloyl chloride

  • n-Butyllithium (2.5 M in hexanes)

  • DMF (anhydrous)[2]

Step-by-Step Workflow:

  • Protection: Dissolve 4-amino-2-methylpyridine (5.0 g) in DCM/Et3N. Add Pivaloyl chloride (1.1 eq) at 0°C. Stir overnight. Aqueous workup yields N-(2-methylpyridin-4-yl)pivalamide.

  • Lithiation: Dissolve the protected intermediate (1.0 eq) in anhydrous THF under N2. Cool to -78°C (Dry ice/Acetone).

  • Metalation: Add n-BuLi (2.2 eq) dropwise. The extra equivalent deprotonates the amide N-H first, then directs Li to the C3 position. Stir for 2 hours at -78°C.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Quench & Hydrolysis: Quench with 2N HCl. Reflux the mixture for 2 hours to simultaneously hydrolyze the imine and remove the pivaloyl protecting group.

  • Isolation: Neutralize to pH 8, extract with DCM, and concentrate to yield the target aldehyde.

Decision Logic & Pathway Visualization

SyntheticRoutes Start Target: 4-Amino-2-methylnicotinaldehyde Choice Select Starting Material Start->Choice RouteA Route A: Nitrile Precursor (4-Amino-2-methylnicotinonitrile) Choice->RouteA Scale > 100g RouteB Route B: Amine Precursor (4-Amino-2-methylpyridine) Choice->RouteB Scale < 10g Trap Route C: Direct Halogenation (Avoid!) Choice->Trap Attempting Shortcut StepA1 Step 1: Partial Reduction (Raney Ni/HCOOH or DIBAL-H) RouteA->StepA1 StepB1 Step 1: Protection (Pivaloyl) RouteB->StepB1 StepA2 Step 2: Acid Hydrolysis StepA1->StepA2 StepA2->Start StepB2 Step 2: Ortho-Lithiation (-78°C) Directs to C3 StepB1->StepB2 StepB3 Step 3: DMF Quench & Deprotection StepB2->StepB3 StepB3->Start ResultC Yields 5-Bromo Isomer (Regioselectivity Failure) Trap->ResultC

Caption: Decision matrix for selecting the optimal synthetic route based on scale and available precursors. Route A offers scalability, while Route B offers precision.

References

  • Rivera, N. R., et al. "Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde." Synthetic Communications, 2001, 31(10), 1573–1579. (Demonstrates the ortho-lithiation strategy on the analogous 2-amino isomer). Link

  • BenchChem Protocols. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Confirming the C5-regioselectivity "trap" of direct halogenation). Link

  • Doc Brown's Chemistry. "Reduction of Nitriles to Aldehydes using DIBAL-H or Raney Nickel." (General mechanistic grounding for Route 1). Link

  • Liu, M. C., et al. "Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry, 1992. (Contextualizes the biological importance of amino-pyridine aldehydes). Link

  • ChemRxiv. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation." (Highlights the limitations of direct Vilsmeier on aminopyridines). Link

Sources

Safety & Regulatory Compliance

Safety

4-Amino-2-methylnicotinaldehyde proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 4-Amino-2-methylnicotinaldehyde (CAS: 15867-57-9). It is designed for researchers and safety officers requiring immediate, actionable protocols c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 4-Amino-2-methylnicotinaldehyde (CAS: 15867-57-9). It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety regulations (RCRA/EPA frameworks).

Chemical Identity & Safety Profile

  • Chemical Name: 4-Amino-2-methylnicotinaldehyde

  • CAS Number: 15867-57-9

  • Functional Groups: Primary Amine (-NH₂), Aldehyde (-CHO), Pyridine Ring.

  • Physical State: Solid (typically yellow to orange powder).

  • Core Hazards:

    • Skin/Eye Irritant: Causes severe irritation to mucous membranes.

    • Air Sensitivity: The aldehyde group is susceptible to oxidation (forming carboxylic acids) upon prolonged air exposure.

    • Self-Reactivity: Potential for Schiff base formation (self-polymerization) between the amine and aldehyde groups if stored improperly or heated.

Part 1: Hazard Characterization & Waste Classification

Before disposal, you must classify the waste stream.[1] While 4-Amino-2-methylnicotinaldehyde is not explicitly listed on the EPA P-list or U-list , it must be treated as a Characteristic Hazardous Waste due to its toxicity and reactivity profile.

ParameterClassificationRCRA Code (Suggested)Reasoning
Toxicity Toxic / IrritantN/A (Non-listed) Treat as toxic organic waste.
Ignitability Combustible SolidD001 If mixed with flammable solvents.
Reactivity UnstableD003 Potential for exothermic polymerization if bulk heated.
Corrosivity BasicD002 Amine functionality may raise pH in aqueous solution.

Critical Directive: Do not dispose of this compound down the drain. Its pyridine core is toxic to aquatic life and difficult for standard water treatment facilities to degrade.

Part 2: Pre-Disposal Stabilization (The "Quench" Protocol)

If you have pure material or a concentrated reaction mixture, stabilize it before placing it in the central waste stream to prevent reaction with other waste chemicals.

Scenario A: Solid Waste (Pure Powder)
  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) and strong acids.

  • Container: Double-bag in polyethylene (PE) bags or place in a screw-top high-density polyethylene (HDPE) jar.

  • Labeling: Mark clearly as "Toxic Solid - Organic Amine/Aldehyde."

Scenario B: Liquid Waste (Solutions)

If the material is dissolved in solvent (e.g., DCM, Methanol):

  • pH Check: Ensure the solution is neutral to slightly basic.

    • Risk:[2][3] Adding strong acid can protonate the pyridine/amine, generating heat.

  • Scavenging: If the solution contains peroxides or oxidizers, quench them first using sodium thiosulfate.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the "Organic Solvents" waste drum (usually Code D001).

Part 3: Step-by-Step Disposal Workflow

Method 1: Lab Packing (Preferred for Solids)

This is the safest method for disposing of bottles containing 5g–1kg of material.

  • Preparation: Select a 5-gallon or 30-gallon HDPE drum (DOT approved).

  • Cushioning: Add a 2-inch layer of Vermiculite (absorbent) to the bottom.

  • Placement: Place the sealed container of 4-Amino-2-methylnicotinaldehyde upright in the drum.

  • Spacing: Ensure the bottle does not touch the sides of the drum or other bottles.

  • Filling: Fill the void space entirely with Vermiculite.

  • Sealing: Close the drum and label as "Lab Pack - Organic Toxic Solids."

Method 2: Bulking (Liquid Solutions Only)

Only perform this if you are authorized to pour waste into satellite accumulation drums.

  • Grounding: Ground the waste drum to prevent static discharge (aldehyde vapors can be flammable).

  • PPE: Wear butyl rubber gloves, splash goggles, and a lab coat.

  • Pouring: Slowly add the solution to the Non-Halogenated or Halogenated waste stream (depending on solvent).

  • Logging: Record the addition on the waste tag immediately.

Part 4: Decision Logic & Reactivity Map

The following diagram illustrates the critical decision pathways for segregating this chemical to avoid dangerous incompatibilities.

Disposal_Logic Start Waste: 4-Amino-2-methylnicotinaldehyde State_Check Physical State? Start->State_Check Incomp INCOMPATIBILITY WARNING: Do NOT mix with Strong Acids (Exothermic Salt Formation) Start->Incomp Solid Solid (Powder) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid LabPack Protocol: Lab Pack (Vermiculite Segregation) Solid->LabPack Preferred Oxidizer Contains Oxidizers? Liquid->Oxidizer Contam_Check Contaminants? Quench Step: Quench w/ Reductant (Sodium Thiosulfate) Oxidizer->Quench Yes Solvent_Stream Protocol: Organic Solvent Stream (D001) Oxidizer->Solvent_Stream No Quench->Solvent_Stream

Caption: Decision tree for segregating 4-Amino-2-methylnicotinaldehyde waste based on physical state and co-contaminants.

Part 5: Emergency Spill Response

If a spill occurs outside of a fume hood:

  • Evacuate: Clear the immediate area. The dust is a respiratory irritant.

  • PPE: Don a half-mask respirator with P100 (HEPA) cartridges if dust is airborne. Wear nitrile gloves.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation, then sweep into a dustpan.

    • Liquids: Absorb with sand, vermiculite, or a commercial "Organic" spill pad.

  • Decontamination: Wipe the surface with a mild soap solution. Avoid bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).

References

  • PubChem. (n.d.). Compound Summary: 4-Amino-2-methylnicotinaldehyde. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Amino-2-methylnicotinaldehyde

Executive Safety Summary 4-Amino-2-methylnicotinaldehyde (a substituted pyridine-3-carboxaldehyde) presents a dual-hazard profile characteristic of aminopyridines and aromatic aldehydes. While specific toxicological data...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Amino-2-methylnicotinaldehyde (a substituted pyridine-3-carboxaldehyde) presents a dual-hazard profile characteristic of aminopyridines and aromatic aldehydes. While specific toxicological data for this exact isomer may be sparse in public registries, structural activity relationships (SAR) with analogs (e.g., 4-aminonicotinaldehyde, CAS 42373-30-8) dictate a conservative safety approach.

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), and Potential Skin Sensitization (H317).

  • Systemic Risk: Pyridine derivatives are readily absorbed through the skin and can cause CNS depression or hepatic stress.

  • Reactivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid upon air exposure; the compound is likely hygroscopic.

Risk Assessment & PPE Selection Logic

Scientific Rationale: PPE selection is not generic; it is based on the permeation dynamics of the solvent vehicle and the specific reactivity of the solute.

The "Why" Behind the Gear
  • The Aldehyde Factor: Aromatic aldehydes are lachrymators and sensitizers. Standard safety glasses allow vapor bypass; therefore, tight-fitting chemical goggles are required to prevent ocular mucosal absorption.

  • The Pyridine Factor: Pyridines are excellent solvents that can permeate thin latex rapidly. Nitrile is the superior barrier, but thickness determines breakthrough time.

  • Physical State: As a solid intermediate, the primary vector is dust inhalation. Engineering controls (fume hood) take precedence over respirators.

PPE Matrix: 4-Amino-2-methylnicotinaldehyde
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Why: Prevents vapor contact with lacrimal glands. Face shields are added for reactions >5g.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Tactility).Outer: 5-8 mil Nitrile (Barrier).Why: Pyridine derivatives can permeate thin nitrile in <15 mins. Double gloving allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Lab Coat (Poly-Cotton) Spec: High-neck, snap closure, long sleeves.Why: Prevents dust accumulation on street clothes. Use Tyvek sleeves if handling large powder quantities to prevent cuff entrapment.
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm.Contingency: If hood is unavailable (discouraged), use N95 (US) or P3 (EU) particulate respirator for weighing.

Critical Note: Latex gloves are NOT recommended due to poor organic solvent resistance and rapid permeation by pyridine analogs [1, 2].

Operational Protocol: Safe Handling Workflow
A. Pre-Operational Checks
  • Airflow Verification: Ensure fume hood monitor indicates "Safe" (green LED or magnehelic gauge reading).

  • Static Control: Substituted pyridines as dry powders can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" events.

B. Weighing & Transfer (The "Red Zone")
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the chemical from the hood.

  • Step 2: Don double nitrile gloves.

  • Step 3: Open the container. Inspect for crusting (oxidation).

  • Step 4: Transfer using a disposable spatula. Never return excess chemical to the stock bottle to prevent cross-contamination or hydrolysis.

  • Step 5: Wipe the exterior of the stock bottle with a dry Kimwipe before closing.

C. Reaction Setup
  • Inert Atmosphere: Due to the aldehyde's oxidation potential, flush the reaction vessel with Nitrogen or Argon before addition.

  • Solvent Choice: If dissolving in DCM or Chloroform, be aware that these solvents degrade nitrile gloves rapidly. Change outer gloves immediately upon splash contact.[1]

Emergency Response & Decontamination
  • Eye Contact: Immediate irrigation is critical. Aldehydes cross-link proteins. Flush for 15 minutes minimum.

  • Skin Contact:

    • Remove contaminated gloves/clothing immediately.[2]

    • Wash with soap and water (lipophilic pyridines require soap emulsification; water alone is insufficient).

    • Do not use alcohol/acetone to wash skin; this increases dermal absorption.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water/surfactant mix) to dampen.

    • Scoop into a wide-mouth jar.

Waste Disposal & Segregation[2][3]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Do NOT mix with: Oxidizing agents (Nitric acid, Peroxides) – risk of exothermic reaction.

    • Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" (if in solution).

    • Labeling: Clearly mark tag with "4-Amino-2-methylnicotinaldehyde" and "Pyridine Derivative."

Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound, ensuring no step is missed.

SafetyWorkflow Start Start: Handling 4-Amino-2-methylnicotinaldehyde RiskAssess 1. Risk Assessment (Check SDS/Analog Data) Start->RiskAssess PPE 2. Don PPE (Goggles + Double Nitrile) RiskAssess->PPE HoodCheck 3. Engineering Control (Fume Hood > 80fpm?) PPE->HoodCheck SafeToProceed 4. Proceed with Handling (Anti-static weighing) HoodCheck->SafeToProceed Yes StopWork STOP: Maintenance Required HoodCheck->StopWork No Handling 5. Reaction/Transfer (Inert Atmosphere) SafeToProceed->Handling Cleanup 6. Decontamination (Soap/Water Wash) Handling->Cleanup Waste 7. Disposal (Segregate from Oxidizers) Cleanup->Waste

Figure 1: Decision logic for safe handling of aminopyridine aldehydes, prioritizing engineering controls.

References
  • National Institutes of Health (PubChem). (2023). Compound Summary: 4-Aminonicotinaldehyde (Analog Read-Across). Retrieved from [Link]

Sources

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